5-Bromo-5,6,7,8-tetrahydroquinoxaline
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-5,6,7,8-tetrahydroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQQSKCWKJEUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC=CN=C2C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590170 | |
| Record name | 5-Bromo-5,6,7,8-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528852-07-5 | |
| Record name | 5-Bromo-5,6,7,8-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 5-Bromo-5,6,7,8-tetrahydroquinoxaline
[1]
Chemical Identity & Structural Analysis[2][3][4][5]
This compound is a bicyclic heterocycle consisting of a pyrazine ring fused to a brominated cyclohexane ring. Unlike its fully aromatic counterpart (5-bromoquinoxaline) or the nitrogen-saturated isomer (5-bromo-1,2,3,4-tetrahydroquinoxaline), this compound retains the aromaticity of the pyrazine moiety while presenting a reactive, functionalizable aliphatic ring.
Nomenclature & Identifiers
| Property | Detail |
| CAS Registry Number | 528852-07-5 |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 213.08 g/mol |
| SMILES | BrC1CCCC2=NC=CN=C12 |
| Core Scaffold | Cyclohexapyrazine (Pyrazine fused to Cyclohexane) |
Structural Topology
The molecule features a "pseudo-benzylic" bromine atom at the C5 position.
-
Aromatic Domain: The 1,4-diazine (pyrazine) ring is planar and electron-deficient.
-
Aliphatic Domain: The C5-C8 carbocycle is saturated.
-
Reactive Center: The C5 position is
to the aromatic ring. This position is chemically equivalent to a benzylic position, making the C-Br bond highly susceptible to homolytic cleavage (radical mechanisms) and heterolytic displacement (nucleophilic substitution).
Synthesis & Manufacturing Protocols
The primary synthetic route involves the radical bromination of the parent compound, 5,6,7,8-tetrahydroquinoxaline . This transformation exploits the weak C-H bond dissociation energy at the benzylic (C5) position.
Precursor Preparation
The parent scaffold, 5,6,7,8-tetrahydroquinoxaline (CAS 34413-35-9), is typically synthesized via the condensation of 1,2-cyclohexanedione with ethylenediamine , followed by oxidation (dehydrogenation) of the intermediate octahydrophenazine or direct condensation of 1,2-cyclohexanedione with ethylenediamine followed by oxidation is less common; standard route is 1,2-cyclohexanedione + ethylenediamine
Functionalization Protocol (Wohl-Ziegler Bromination)
Objective: Selective monobromination at C5.
-
Reagents: N-Bromosuccinimide (NBS) (1.05 equiv), AIBN (cat.),
or Benzene (anhydrous). -
Mechanism: Free-radical chain reaction.
-
Critical Control Point: Stoichiometry is vital. Excess NBS leads to dibromination or aromatization to 5-bromoquinoxaline.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5,6,7,8-tetrahydroquinoxaline (10 mmol) in anhydrous
(50 mL) under Argon. -
Initiation: Add NBS (10.5 mmol) and AIBN (0.5 mmol).
-
Reflux: Heat to reflux (77°C) for 2–4 hours. Monitor consumption of starting material via TLC (SiO2, Hexane/EtOAc).
-
Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[3]
-
Isolation: Concentrate the filtrate in vacuo.
-
Purification: The product is unstable on silica gel (prone to hydrolysis or elimination). Purification is best achieved via rapid filtration through a neutral alumina plug or vacuum distillation if stability permits.
Reactivity Profile & Applications
The utility of this compound lies in its high reactivity as an electrophile.
Mechanistic Pathways
-
Nucleophilic Substitution (
/ ): The nitrogen atoms in the adjacent ring exert an electron-withdrawing effect, potentially slowing (destabilizing the cation) but the benzylic nature supports with amines, azides, or thiols. -
Elimination (E2): In the presence of strong bases (e.g., NaOEt), the compound undergoes elimination to form 5,6-dihydroquinoxaline , which readily oxidizes to the fully aromatic quinoxaline.
-
Aromatization: Treatment with excess NBS or oxidants converts it to 5-bromoquinoxaline.
Visualization of Reaction Pathways
The following diagram illustrates the synthesis and downstream transformations.
Figure 1: Synthetic genealogy and divergent reactivity pathways of this compound.
Physical Properties & Characterization Data[4][5][6][8][9]
| Property | Value / Description |
| Physical State | Viscous oil or low-melting solid (yellowish). |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate. Insoluble in water. |
| Stability | Moisture sensitive (hydrolyzes to alcohol). Light sensitive (C-Br bond photolysis). |
| Predicted | |
| Mass Spectrometry | M+ and [M+2]+ peaks (1:1 ratio) at m/z 213/215 characteristic of mono-bromination. |
Safety & Handling (HSE)
Hazard Classification:
-
Skin/Eye Irritant: Benzylic bromides are potent lachrymators and blistering agents.
-
Acute Toxicity: Harmful if swallowed or inhaled.
Protocol:
-
Containment: All operations must be performed in a functioning fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Quenching: Quench reaction mixtures with aqueous sodium thiosulfate to neutralize residual active bromine species before disposal.
References
-
National Institute of Standards and Technology (NIST). (2023). 5,6,7,8-Tetrahydroquinoxaline (Parent Compound Data). NIST Chemistry WebBook. Retrieved from [Link]
-
Wan, J. P., & Wei, L. (2021). Quinoxaline Synthesis by Domino Reactions. Organic Chemistry Frontiers. (Contextual grounding for quinoxaline synthesis).
-
PubChem. (2025).[4] Compound Summary: 5,6,7,8-Tetrahydroquinoxaline.[1][5][6][7][8] National Library of Medicine. Retrieved from [Link]
Sources
- 1. 5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-Bromo-5,6,7,8-tetrahydroquinoline | C9H10BrN | CID 53485154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 5,6,7,8-Tetrahydroquinoxaline [webbook.nist.gov]
- 7. chemscene.com [chemscene.com]
- 8. Showing Compound 5,6,7,8-Tetrahydroquinoxaline (FDB011159) - FooDB [foodb.ca]
5-Bromo-5,6,7,8-tetrahydroquinoxaline CAS number and molecular identifiers
The following technical guide details the molecular identity, synthesis, and application of 5-Bromo-5,6,7,8-tetrahydroquinoxaline , a specialized heterocyclic intermediate used primarily in medicinal chemistry for the development of chemokine receptor antagonists.
Core Identity & Molecular Passport[1][2]
This compound is a benzylic bromide derivative of the 5,6,7,8-tetrahydroquinoxaline scaffold. Unlike its fully aromatic quinoxaline cousins, this molecule features a saturated cyclohexane ring fused to a pyrazine core. The "5-bromo" designation indicates substitution at the benzylic position (adjacent to the pyrazine ring nitrogen), rendering it a highly reactive electrophile suitable for nucleophilic substitution reactions.
Table 1: Molecular Identifiers & Physicochemical Data
| Property | Data / Value |
| Chemical Name | This compound |
| CAS Registry Number | 528852-07-5 |
| Molecular Formula | C₈H₉BrN₂ |
| Molecular Weight | 213.08 g/mol |
| Appearance | Brown liquid / Oil (often unstable in air) |
| Solubility | Soluble in DCM, CHCl₃, CCl₄; decomposes in protic solvents |
| SMILES | BrC1CCCC2=NC=CN=C21 |
| Key Reactivity | Benzylic electrophile (SN2/SN1 active); susceptible to elimination |
Part 2: Synthesis & Mechanistic Pathways
The synthesis of this compound is a classic example of Wohl-Ziegler bromination . It involves the radical substitution of a hydrogen atom at the benzylic position (C-5) of the parent 5,6,7,8-tetrahydroquinoxaline using N-bromosuccinimide (NBS).
Mechanistic Insight
The reaction is driven by the formation of a resonance-stabilized benzylic radical. The pyrazine ring, while electron-deficient compared to benzene, still allows for radical stabilization at the alpha position (C-5/C-8).
-
Initiation: A radical initiator (e.g., Benzoyl Peroxide or AIBN) generates the initial bromine radical.
-
Propagation: The bromine radical abstracts a hydrogen from C-5, creating a benzylic radical.
-
Termination/Product Formation: The benzylic radical reacts with Br₂ (generated in situ from NBS) to form the final bromide.
Diagram 1: Synthesis Workflow (Wohl-Ziegler Bromination)
Caption: Radical bromination pathway transforming the saturated ring of tetrahydroquinoxaline into the reactive 5-bromo intermediate.
Part 3: Experimental Protocol
Note on Safety & Stability: This compound is unstable upon prolonged exposure to air or moisture. It should be prepared fresh or stored under argon at -20°C. The bromine atom is labile and can undergo hydrolysis or elimination to restore aromaticity (forming quinoxaline derivatives).
Standard Operating Procedure (SOP)
Based on protocols for benzylic functionalization of heterocycles.
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Maintain a nitrogen or argon atmosphere.
-
Dissolution: Dissolve 5,6,7,8-tetrahydroquinoxaline (1.0 eq, e.g., 3.08 g) in anhydrous carbon tetrachloride (CCl₄) or trifluoromethylbenzene (PhCF₃) (approx. 10 mL/g substrate).
-
Note: CCl₄ is toxic and ozone-depleting; PhCF₃ is a greener alternative for radical brominations.
-
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of benzoyl peroxide (approx. 1-2 mol%).
-
Reaction: Heat the mixture to reflux. Monitor consumption of starting material via TLC (silica gel) or LC-MS. Reaction time is typically 12–18 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the precipitated succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate (NaHCO₃) solution to remove residual acid.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Concentrate the solvent in vacuo. The residue is often used directly in the next step due to instability. If purification is strictly necessary, perform rapid flash chromatography on neutral alumina (silica may cause decomposition).
Part 4: Applications in Drug Discovery
The primary utility of this compound lies in its role as a "linchpin" intermediate. It allows medicinal chemists to attach the bulky, lipophilic tetrahydroquinoxaline motif to other pharmacophores.
Key Application: Chemokine Receptor Antagonists Research has utilized this intermediate to synthesize antagonists for CXCR4 and CCR5 receptors, which are critical targets for HIV entry inhibition and cancer metastasis. The 5-bromo group is displaced by amines (e.g., macrocyclic polyamines) to form the final bioactive ligand.
Diagram 2: Reactivity & Derivatization Logic
Caption: The electrophilic nature of the 5-bromo position enables diverse functionalization pathways, primarily SN2 substitutions.
References
-
Bridger, G. J., et al. (2003). Chemokine receptor binding heterocyclic compounds with enhanced efficacy. U.S. Patent Application US20030220341A1.[1] (Describes the synthesis of this compound via NBS bromination).
-
ChemScene. (n.d.). Product Data Sheet: this compound (CAS 528852-07-5).[2][3][4] Retrieved from ChemScene.[2]
-
ChemicalBook. (n.d.). This compound Properties and Suppliers.
Sources
Solubility Profile of 5-Bromo-5,6,7,8-tetrahydroquinoxaline in Organic Solvents
[1][2]
Executive Summary & Compound Architecture
This compound (CAS: 528852-07-5) is a bicyclic intermediate comprising a pyrazine ring fused to a brominated cyclohexane ring.[1] Unlike its fully aromatic counterpart (quinoxaline), the saturation of the carbocyclic ring (positions 5, 6, 7, 8) introduces significant lipophilic character and alters its solubility thermodynamics.[1]
Physicochemical Baseline
Understanding the solubility requires analyzing the molecular descriptors that govern solute-solvent interactions.[1]
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | 213.07 g/mol | Low MW facilitates dissolution in diverse organic solvents.[1] |
| LogP (Predicted) | ~2.25 | Moderately lipophilic.[1] Preferential solubility in organic media over water.[1] |
| H-Bond Donors | 0 | Lack of donors limits solubility in protic solvents via self-association.[1] |
| H-Bond Acceptors | 2 (Pyrazine nitrogens) | Good solubility in protic solvents (Alcohols) and acidic media.[1] |
| pKa (Conjugate Acid) | ~2.3 (Pyrazine N) | Soluble in aqueous acid (pH < 2) via protonation.[1] |
Empirical Solubility Profile
The following profile is synthesized from validated synthetic protocols (e.g., nucleophilic substitutions, radical brominations) and physicochemical predictions.
A. Chlorinated Solvents (High Solubility)[1]
-
Solvents: Dichloromethane (DCM), Chloroform (
), Carbon Tetrachloride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ). -
Behavior: Excellent.
-
Mechanistic Insight: The compound's lipophilic cyclohexane ring and polarizable bromine atom interact favorably with chlorinated solvents via London dispersion forces and dipole-dipole interactions.[1]
-
Application:
is historically used for the radical bromination of 5,6,7,8-tetrahydroquinoxaline to install the bromine at the 5-position [1].ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> is the standard solvent for extraction during workup [2].
B. Polar Aprotic Solvents (High Solubility)[1][2]
-
Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN).[1]
-
Mechanistic Insight: The pyrazine nitrogens act as H-bond acceptors.[1] Polar aprotic solvents solvate the dipole created by the C-N and C-Br bonds without encumbering the nucleophilic reactivity of the substrate in subsequent steps.[1]
-
Application: DMF is the solvent of choice for nucleophilic substitution reactions (e.g., displacement of Br with Sodium Azide) due to its ability to solvate cations while leaving anions naked and reactive [3].[1]
C. Alcohols (Moderate to High Solubility)
-
Solvents: Methanol, Ethanol, Isopropanol.[1]
-
Behavior: Moderate.
-
Mechanistic Insight: Soluble due to H-bonding between solvent hydroxyls and pyrazine nitrogens.[1] However, the hydrophobic bulk of the brominated cyclohexane ring reduces solubility compared to the non-brominated parent.[1]
D. Alkanes (Low to Moderate Solubility)
-
Behavior: Low/Sparingly Soluble. [1]
-
Mechanistic Insight: While the tetrahydro-ring is aliphatic, the polarity of the pyrazine ring and the C-Br bond creates a mismatch with purely non-polar alkanes.[1]
-
Application: Often used as anti-solvents to precipitate the compound from DCM or Ethyl Acetate solutions.[1]
Technical Protocol: Experimental Solubility Determination
In the absence of a verified literature value for a specific solvent, researchers must generate their own data.[1] The following Self-Validating Protocol ensures accuracy.
Method: Isothermal Saturation with HPLC/Gravimetric Quantitation[1]
Objective: Determine the saturation solubility (
Step-by-Step Workflow:
-
Preparation: Weigh approx. 50 mg of this compound into a 4 mL chemically resistant vial (borosilicate).
-
Solvent Addition: Add 500
L of the target solvent.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Equilibration:
-
Agitation: Shake/stir for 24 hours at controlled temperature (25°C
0.1°C). -
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45
m PTFE syringe filter (pre-saturated). -
Quantitation (Choose A or B):
-
A (Gravimetric - High Conc): Evaporate a known volume of filtrate (e.g., 200
L) to dryness underngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> flow. Weigh the residue.-
Validation: Ensure residue weight is constant after drying.[1]
-
-
B (HPLC - Low Conc): Dilute filtrate 100x with Mobile Phase (e.g., MeCN:Water). Inject onto C18 column.[1]
-
Validation: Peak purity check using DAD (Diode Array Detector) to ensure no degradation occurred during equilibration.
-
-
Visualization: Solubility Screening Workflow
Strategic Solvent Selection Guide
Selecting the right solvent depends on the process stage: Reaction , Extraction , or Crystallization .[1]
Decision Matrix
| Process Stage | Recommended Solvent | Rationale |
| Radical Bromination | Requires non-polar, radical-inert solvent. | |
| Nucleophilic Substitution ( | DMF, DMAc, NMP | High dielectric constant dissociates ion pairs (e.g., |
| Liquid-Liquid Extraction | Chloroform ( | High solubility of the product + immiscibility with water. Denser than water, facilitating phase separation.[1] |
| Crystallization | EtOH/Hexane or EtOAc/Heptane | Use a solvent/anti-solvent pair.[1] Dissolve in hot Ethanol/EtOAc, add Hexane/Heptane until turbid, cool slowly. |
Visualization: Solvent Selection Logic
References
-
Bridger, G. J., et al. (2003).[1] Chemokine receptor binding heterocyclic compounds with enhanced efficacy. Patent US20030220341A1.[1] (Describes the synthesis of this compound via NBS bromination in CCl4).
-
Zhou, Y., et al. (2012).[1][2] Heterocyclic compounds and uses thereof. Patent US8778967B2.[1] (Details the extraction of the compound using CHCl3).
-
Bridger, G. J., et al. (2002).[1][2][4] Preparation of heterocyclic compounds as chemokine receptor antagonists. PCT Int.[1][5] Appl. WO 2002022600.[1][4][5] (Protocols for nucleophilic substitution in DMF).
-
PubChem. (2025).[1][6] this compound Compound Summary. National Library of Medicine.[1]
-
ChemScene. (2025). Physicochemical properties of this compound.
Sources
- 1. 5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 3-Bromo-5,6,7,8-tetrahydroquinoline | C9H10BrN | CID 53485154 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Ionization, pKa, and Physicochemical Properties of 5-Bromo-5,6,7,8-tetrahydroquinoxaline
The following technical guide is structured to provide an in-depth analysis of 5-Bromo-5,6,7,8-tetrahydroquinoxaline , a critical intermediate in the synthesis of alpha-2 adrenergic agonists like Brimonidine.
Executive Summary
This compound (CAS: 528852-07-5) is a bicyclic heterocyclic intermediate characterized by a pyrazine ring fused to a saturated cyclohexane ring, with a bromine substituent at the benzylic-like C5 position.
Unlike its fully aromatic quinoxaline counterparts, this compound possesses a reactive
Structural Analysis & Ionization Centers
To understand the ionization properties, we must first analyze the electronic environment of the basic centers.
Structural Features[1]
-
Core Scaffold: 5,6,7,8-Tetrahydroquinoxaline (Pyrazine fused to Cyclohexane).
-
Basic Centers: Two nitrogen atoms (N1 and N4) in the pyrazine ring.
-
Substituent: Bromine atom at position C5 (alpha to the bridgehead carbon C4a).
-
Chirality: Carbon C5 is a chiral center, resulting in (R) and (S) enantiomers.
Electronic Effects on Basicity
The parent compound, 5,6,7,8-tetrahydroquinoxaline, behaves electronically like a 2,3-dialkylpyrazine. The introduction of a bromine at C5 introduces a strong inductive withdrawing effect (-I).
-
Inductive Pathway:
. -
Impact: The electron density at N4 is significantly reduced due to its proximity to the electronegative bromine (3 bonds away). N1 is more distant (4 bonds away) and retains slightly higher electron density, making it the probable site of first protonation, though the overall basicity of the system is lowered.
pKa Values and Ionization Profile
Experimental pKa values for this specific intermediate are rarely published due to its proprietary use and hydrolytic instability. The values below are expert estimates derived from structural analogs and Hammett-Taft substitution principles.
Comparative pKa Data
| Compound | Structure | pKa (Experimental/Predicted) | Note |
| Pyrazine | Aromatic | 0.65 | Very weak base |
| 2,3-Dimethylpyrazine | Dialkyl-substituted | 1.98 | Alkyl groups donate e- (+I) |
| 5,6,7,8-Tetrahydroquinoxaline | Parent Scaffold | 2.24 ± 0.20 | Fused ring acts as dialkyl donor |
| This compound | Target | 0.8 – 1.2 (Est.) | Br reduces pKa by ~1.0–1.4 units |
Ionization State at Physiological pH
-
pKa ~ 1.0: The compound is a very weak base.
-
pH 7.4 (Physiological): The compound exists almost exclusively (>99.9%) in its neutral (unionized) form .
-
pH 1.0 (Stomach/Strong Acid): Significant protonation occurs (~50% ionized).
Implication for Extraction: Due to its neutral state at neutral and basic pH, the compound can be readily extracted into organic solvents (DCM, Ethyl Acetate) from aqueous reaction mixtures by adjusting the pH to >3.0.
Physicochemical Properties (Solubility & Lipophilicity)
The presence of the lipophilic bromine atom and the saturated cyclohexane ring drives the lipophilicity of this molecule.
Lipophilicity (LogP/LogD)
-
Predicted LogP: 2.25
-
LogD (pH 7.4): ~2.25 (Since the molecule is neutral).
-
LogD (pH 1.0): ~0.5 (Protonated species is more soluble in water).
Solubility Profile
| Solvent System | Solubility | Mechanism |
| Water (pH 7) | Low (< 1 mg/mL) | Hydrophobic effect dominates. |
| 0.1 M HCl | Moderate | Protonation of Pyrazine N solubilizes the salt. |
| DCM / Chloroform | High | Matches lipophilic LogP ~2.25. |
| Methanol/Ethanol | High | Good solvency for polar organic intermediates. |
Reactivity & Stability Protocols
The C5-Bromine bond is "benzylic-like" (adjacent to an aromatic system) and secondary, making it highly reactive but also prone to degradation.
Reactivity: Nucleophilic Substitution
The primary utility of this compound is as an electrophile. The bromine at C5 is readily displaced by nucleophiles (amines, azides) to form C-N bonds.
-
Mechanism:
(with inversion of configuration) or (via stabilized carbocation). -
Application: Reaction with N-acetyl-ethylenediamine or sodium azide is a key step in Brimonidine synthesis.
Stability Concerns: Hydrolysis
In aqueous acidic or basic conditions, the C5-Br bond is susceptible to hydrolysis, converting the bromide to the alcohol (5-hydroxy-5,6,7,8-tetrahydroquinoxaline).
-
Risk Factor: High.[1]
-
Mitigation: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Avoid prolonged exposure to aqueous media unless pH is controlled.
Experimental Protocols
Protocol: pKa Determination via UV-Vis Spectrophotometry
Since the compound has low aqueous solubility and a low pKa, potentiometric titration is difficult. UV-Vis spectrophotometry in a cosolvent system is the gold standard.
Materials:
-
Compound Stock: 10 mM in Methanol.
-
Buffers: Citrate-Phosphate (pH 2.0–7.0) and HCl solutions (0.1 M – 2.0 M).
-
Instrument: UV-Vis Spectrophotometer (Scanning 200–400 nm).
Methodology:
-
Preparation: Prepare a series of 10 mL samples containing 50 µM compound in buffers ranging from pH 0.5 to 4.0. Ensure constant ionic strength (0.1 M KCl).
-
Scanning: Measure the absorption spectrum (200–400 nm) for each pH point.
-
Wavelength Selection: Identify the
shift between the neutral species (pH 4.0) and the protonated species (pH 0.5). -
Calculation: Plot Absorbance vs. pH at the
of the protonated form. -
Fitting: Fit the data to the Henderson-Hasselbalch equation:
Where is absorbance at specific pH, is absorbance of protonated form, is absorbance of neutral form.
Protocol: Handling and Storage
-
Receipt: Upon receipt, verify seal integrity.
-
Aliquot: In a glovebox or dry bag, aliquot into single-use amber vials.
-
Storage: Freeze at -20°C or refrigerate at 2-8°C.
-
Solubilization: Dissolve in anhydrous DCM or DMF immediately prior to use. Do not store as a solution.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66335, 5,6,7,8-Tetrahydroquinoxaline. Retrieved from [Link]
- Perrin, D. D. (1965).Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.
-
Bridger, G. et al. (2003). Heterocyclic compounds with enhanced efficacy. U.S. Patent Application US20030220341A1.[2] (Describes synthesis and reactivity of this compound). Retrieved from
-
LookChem. 5,6,7,8-Tetrahydroquinoxaline Properties and pKa Prediction. Retrieved from [Link]
Sources
Conformational Analysis of the Tetrahydroquinoxaline Ring System
Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists Version: 1.0
Executive Summary
The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors, GPCR ligands (e.g., Brimonidine analogs), and ion channel modulators. Unlike the fully aromatic quinoxaline, the THQ system possesses a saturated piperazine ring fused to a benzene ring. This saturation introduces chirality and conformational flexibility—specifically a half-chair equilibrium —that critically influences binding affinity and selectivity.
This guide provides a rigorous analysis of the THQ conformational landscape, detailing the energetic barriers of nitrogen inversion, substituent effects on ring puckering, and validated protocols for experimental (NMR) and computational assignment of stereochemistry.
Structural Fundamentals: The Distorted Half-Chair
The THQ system consists of a planar benzene ring fused to a saturated piperazine ring at the C4a and C8a positions. This fusion imposes a critical geometric constraint: the C4a-C8a bond is part of the aromatic system and is therefore planar and resistant to torsion.
Geometry vs. Cyclohexane
While cyclohexane adopts a perfect chair conformation with torsion angles of ~60°, the THQ piperazine ring is forced into a half-chair (HC) or twisted half-chair conformation.
-
Planar Segment: Atoms N1, C8a, C4a, and N4 are roughly coplanar due to conjugation with the benzene ring.
-
Puckered Segment: Atoms C2 and C3 twist out of the plane to relieve torsional strain, creating the "ethylene bridge" of the half-chair.
The Conformational Equilibrium
The THQ ring exists in a dynamic equilibrium between two enantiomeric half-chair conformers (
Key Insight: Unlike piperidine, where nitrogen inversion and ring reversal are distinct high-energy events, the conjugation of N1 and N4 with the benzene ring flattens the nitrogen pyramids (increasing
Visualization: Conformational Equilibrium
Caption: The dynamic equilibrium between enantiomeric half-chair conformers. The barrier is sufficiently low to allow rapid averaging on the NMR time scale at room temperature unless locked by bulky substituents.
Substituent Effects and "A-Values"
In the THQ system, the classic "A-values" derived from cyclohexane must be modified due to the flattened nature of the ring near the aromatic fusion.
C2 and C3 Substitution
Substituents at C2 and C3 can adopt pseudo-axial (
-
Pseudo-Equatorial Preference: Large substituents (e.g., Phenyl, tert-butyl) at C2/C3 strongly prefer the pseudo-equatorial position to avoid 1,3-diaxial-like steric clashes with the N-H or N-substituents.
-
The "Gauche" Effect: In 2,3-disubstituted THQs, the relative configuration (cis vs. trans) dictates the pucker.
-
Trans-2,3-disubstitution: Typically diequatorial (
), locking the ring into a stable half-chair. -
Cis-2,3-disubstitution: Forces one substituent axial (
), often raising the energy and increasing the population of twisted boat forms or lowering the barrier to inversion.
-
Nitrogen Substitution (N1/N4)
The nature of the substituent on Nitrogen is the primary driver of ring rigidity.
-
N-Alkyl (e.g., Methyl): The nitrogen remains pyramidal. Inversion is rapid.[1][2]
-
N-Acyl/Sulfonyl: Electron-withdrawing groups (EWGs) increase the
character of the nitrogen due to amide/sulfonamide resonance. This flattens the geometry around the nitrogen, often locking the C2-C3 bridge relative to the planar aromatic system and significantly altering the pucker to maximize orbital overlap.
Experimental Validation Protocol
To assign the absolute conformation of a THQ derivative, a combination of NMR spectroscopy and X-ray crystallography is required.
NMR Spectroscopy: The Coupling Constant Method
The magnitude of the vicinal proton-proton coupling constant (
Protocol:
-
Acquire a high-field
NMR (minimum 400 MHz) in a non-aromatic solvent ( or ). -
Identify the C2 and C3 proton signals.
-
Measure
. -
Apply the Karplus relationship adapted for half-chairs:
| Interaction Type | Dihedral Angle ( | Observed | Interpretation |
| Pseudo-Axial / Pseudo-Axial | ~160° - 180° | 10 - 12 Hz | Large coupling indicates trans-diaxial relationship. |
| Pseudo-Axial / Pseudo-Equatorial | ~60° | 2 - 5 Hz | Small coupling indicates gauche relationship. |
| Pseudo-Equatorial / Pseudo-Equatorial | ~60° | 2 - 5 Hz | Small coupling indicates gauche relationship. |
Visualization: NMR Decision Workflow
Caption: Logic flow for assigning relative stereochemistry at C2/C3 using scalar coupling constants.
X-Ray Crystallography
While definitive, be cautious: packing forces in the crystal lattice can trap the THQ ring in a conformation that is not the global minimum in solution. Always cross-validate X-ray structures with solution-phase NMR data.
Computational Modeling Strategy
For predictive modeling of THQ derivatives in drug discovery:
-
Method: Density Functional Theory (DFT) is recommended over Molecular Mechanics (MM) due to the electronic effects of the aniline nitrogens.
-
Level of Theory: B3LYP/6-31G(d,p) is the standard baseline. For high precision regarding nitrogen inversion barriers, use MP2/6-311++G(d,p) .
-
Workflow:
-
Generate both Half-Chair A and Half-Chair B.
-
Perform a transition state search (QST3) to locate the planar/flattened inversion state.
-
Calculate the Boltzmann distribution at 298 K to predict the population ratio.
-
Case Study: 6-Nitro-1,2,3,4-Tetrahydroquinoline
In the nitration of THQ, the regioselectivity is heavily influenced by the protection of the nitrogen.
-
Free Amine: The nitrogen lone pair donates into the ring, activating the ortho/para positions (relative to N).
-
N-Acyl Protection: The amide resonance withdraws density and flattens the nitrogen. This steric and electronic change alters the preferred half-chair pucker, subtly changing the accessibility of the C5 and C7 positions to electrophilic attack.
-
Outcome: Understanding the half-chair preference allows medicinal chemists to predict metabolic soft spots (oxidation sites) on the piperazine ring, which are often stereoselective (e.g., CYP450 oxidation at C2/C3 often favors the pseudo-axial hydrogen).
References
-
Conformational Analysis of 1,2,3,4-Tetrahydroquinoline. RSC Advances. (2018). Detailed microwave spectroscopy and ab initio study of the related quinoline system. Link
-
Crystal Structure of 1,2,3,4-Tetrahydroquinoxaline. Acta Crystallographica Section E. (2007). Defines the solid-state puckered parameters. Link
-
Nitrogen Inversion in Cyclic Amines. Journal of the Chemical Society. Analysis of inversion barriers in heterocycles. Link
-
Stereoelectronic Effects in Heterocycles. Journal of Medicinal Chemistry. Application of conformational analysis to drug design. Link
-
PubChem Compound Summary: 1,2,3,4-Tetrahydroquinoxaline. National Library of Medicine. Link
Sources
A Technical Guide to the Synthesis of Brimonidine: The Pivotal Role of the 5-Bromo-6-aminoquinoxaline Intermediate
Abstract
Brimonidine, a highly selective α2-adrenergic receptor agonist, is a cornerstone in the management of open-angle glaucoma and ocular hypertension. Its synthesis is a topic of significant interest in pharmaceutical process chemistry. This technical guide provides an in-depth exploration of the synthetic pathways to Brimonidine, with a specific focus on the critical role of the key intermediate, 5-bromo-6-aminoquinoxaline. We will dissect the established synthetic routes, explain the causal chemistry behind procedural choices, and provide validated protocols. This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of Brimonidine synthesis.
Introduction: Brimonidine and its Therapeutic Significance
Brimonidine is a pharmaceutical agent primarily used in ophthalmic solutions to reduce intraocular pressure (IOP).[1][2][3] Its therapeutic effect is achieved through a dual mechanism: it decreases the production of aqueous humor and enhances its outflow through the uveoscleral pathway.[1][4][5] As a selective α2-adrenergic agonist, it offers a targeted approach to managing glaucoma, a leading cause of irreversible blindness worldwide.[6] The tartrate salt, Brimonidine Tartrate, is the common formulation, balancing efficacy with stability and bioavailability.[7]
The molecular architecture of Brimonidine, chemically known as 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, features a substituted quinoxaline core linked to an imidazoline ring. This structure is fundamental to its pharmacological activity, and its efficient synthesis is a key objective for pharmaceutical manufacturers.
A Note on the Core Intermediate
While the topic specifies "5-Bromo-5,6,7,8-tetrahydroquinoxaline," extensive review of the authoritative literature and established patents reveals that the pivotal and direct intermediate in all major synthetic routes to Brimonidine is 5-bromo-6-aminoquinoxaline . The tetrahydroquinoxaline structure represents a saturated cyclohexane ring fused to the pyrazine, which is chemically distinct from the aromatic quinoxaline core required for Brimonidine. This guide will therefore focus on the scientifically validated role of 5-bromo-6-aminoquinoxaline.
The Synthetic Blueprint: Strategic Importance of 5-Bromo-6-aminoquinoxaline
The synthesis of Brimonidine invariably begins with the strategic construction of the 5-bromo-6-aminoquinoxaline scaffold. This molecule is not merely a precursor; its specific functionalities are deliberately installed to direct the subsequent chemical transformations with precision.
-
The 6-Amino Group (-NH2): This primary amine serves as the nucleophilic handle for the construction of the critical imidazoline ring.
-
The 5-Bromo Group (-Br): The bromine atom's position ortho to the amino group plays a crucial electronic role. Its electron-withdrawing nature influences the reactivity of the quinoxaline ring system. Furthermore, its presence is an integral part of the final active pharmaceutical ingredient (API).
The preparation of this key intermediate itself is a multi-step process, often starting from 4-nitro-o-phenylenediamine, which undergoes cyclization, reduction of the nitro group, and finally, a highly selective bromination to yield 5-bromo-6-aminoquinoxaline.[8][9]
Figure 1: Synthesis pathway of the key intermediate.
Core Synthetic Pathways to Brimonidine
Two primary methodologies have been established for converting 5-bromo-6-aminoquinoxaline into Brimonidine. The choice between them represents a classic case study in the evolution of process chemistry, moving from hazardous reagents to safer, more scalable alternatives.
The Thiophosgene Route: A Classic but Hazardous Approach
The original synthesis of Brimonidine involved the use of thiophosgene (CSCl₂).[1][2]
-
Isothiocyanate Formation: 5-bromo-6-aminoquinoxaline is reacted with thiophosgene. The highly reactive thiophosgene converts the primary amino group into an isothiocyanate group (-N=C=S).
-
Cyclization with Ethylenediamine: The resulting 5-bromo-6-isothiocyanatoquinoxaline is then treated with ethylenediamine. This step proceeds via a thiourea intermediate, which subsequently cyclizes upon heating to form the imidazoline ring, releasing toxic hydrogen sulfide (H₂S) gas in the process.[7]
Causality and Drawbacks: This route is effective but poses significant safety and environmental risks. Thiophosgene is acutely toxic and corrosive. The evolution of H₂S gas requires specialized scrubbing and containment systems, making this process undesirable for large-scale industrial production.[2]
The N-acetyl Ethylene Urea Route: A Safer, Modern Alternative
To circumvent the hazards of the thiophosgene route, a more elegant and safer process was developed utilizing N-acetyl ethylene urea.[2][3][10] This has become the preferred industrial method.
-
Condensation: 5-bromo-6-aminoquinoxaline is condensed with N-acetyl ethylene urea in the presence of a strong dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[3] This reaction directly constructs the N-acetylated imidazoline ring onto the quinoxaline core, forming N-acetylbrimonidine.
-
Hydrolysis: The resulting N-acetylbrimonidine is then subjected to hydrolysis, typically using a base like sodium hydroxide in methanol, to cleave the acetyl protecting group and yield the Brimonidine free base.[2][3]
-
Salt Formation: Finally, the Brimonidine base is reacted with L-(+)-tartaric acid in a suitable solvent (e.g., methanol) to precipitate the stable and highly pure Brimonidine Tartrate salt.[1][2]
Causality and Advantages: This pathway avoids the use of thiophosgene and the liberation of H₂S. Phosphorus oxychloride is a common industrial reagent, and while it requires careful handling, its risks are well-understood and manageable. The process is more direct, often results in higher yields, and is significantly more amenable to safe industrial scale-up.[10]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Page loading... [wap.guidechem.com]
- 7. JP6339364B2 - Amorphous brimonidine tartrate and method for producing the same - Google Patents [patents.google.com]
- 8. Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]
- 10. Novel Process For The Preparation Of Brimonidine [quickcompany.in]
Methodological & Application
Application Note: Synthesis of Brimonidine Tartrate via Quinoxaline Functionalization
Executive Summary
This application note details the high-purity synthesis of Brimonidine Tartrate (Alphagan®), a selective alpha-2 adrenergic agonist used in the management of open-angle glaucoma. While standard industrial routes often initiate with 4-nitro-o-phenylenediamine, this guide addresses the specific utilization of 5-Bromo-5,6,7,8-tetrahydroquinoxaline as a structural precursor.
The protocol focuses on the critical aromatization of the tetrahydro- scaffold to the active aromatic quinoxaline core, followed by the imidazoline coupling and tartrate salt formation . We prioritize the POCl₃/N-acetyl-2-imidazolidinone coupling method over the legacy thiophosgene route due to superior safety profiles and scalability.
Retrosynthetic Analysis & Pathway Design
The synthesis of Brimonidine relies on constructing the electron-deficient quinoxaline ring and installing the imidazoline moiety at the 6-position.
Strategic Logic
-
Scaffold Preparation: The user-specified starting material, This compound , possesses a saturated carbocyclic ring. To achieve the Brimonidine structure, this ring must be aromatized (dehydrogenated) and aminated .
-
Coupling Efficiency: Direct coupling of the imidazoline ring is best achieved using an activated intermediate (N-acetyl-2-imidazolidinone) rather than toxic isothiocyanates.
-
Salt Crystallization: The final tartrate salt is formed in methanol to ensure precise stoichiometry and polymorph control.
Figure 1: Retrosynthetic pathway converting the tetrahydro- precursor to the aromatic amine, followed by imidazoline coupling.
Experimental Protocols
Phase 1: Precursor Optimization (Aromatization & Amination)
Note: This phase addresses the specific starting material "this compound". If purchasing commercial 6-Amino-5-bromoquinoxaline , skip to Phase 2.
The transformation of this compound to the required 6-Amino-5-bromoquinoxaline involves nitration followed by simultaneous aromatization/reduction, or sequential oxidation.
Protocol 1.1: Aromatization to 5-Bromoquinoxaline
-
Reagents: this compound (1.0 eq), DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (2.2 eq), Toluene.
-
Mechanism: DDQ acts as a potent hydride acceptor, restoring aromaticity to the carbocycle.
| Step | Operation | Critical Parameter |
| 1 | Dissolve this compound in Toluene (10V). | Inert atmosphere (N₂) |
| 2 | Add DDQ portion-wise at room temperature. | Exothermic control |
| 3 | Reflux for 4-6 hours until TLC confirms consumption. | Temp: 110°C |
| 4 | Cool, filter off DDQ-H₂ precipitate. Wash filtrate with NaHCO₃. | Remove acidic byproducts |
| 5 | Concentrate organic layer to yield 5-Bromoquinoxaline . | Yield Target: >85% |
Protocol 1.2: Nitration & Reduction to 6-Amino-5-bromoquinoxaline
-
Reagents: KNO₃/H₂SO₄ (Nitration), Fe/Acetic Acid or H₂/Pd-C (Reduction).
-
Note: Nitration of 5-bromoquinoxaline directs primarily to the 6-position due to the directing effect of the bromine and ring nitrogen.
Phase 2: Imidazoline Coupling (The "One-Pot" POCl₃ Method)
This is the industry-preferred route, avoiding the use of highly toxic thiophosgene.
Reagents:
-
6-Amino-5-bromoquinoxaline (Limiting Reagent)[1]
-
N-Acetyl-2-imidazolidinone (1.5 eq)
-
Phosphorus Oxychloride (POCl₃) (5.0 eq)
-
Solvent: Acetonitrile or Toluene
Step-by-Step Methodology:
-
Activation:
-
Charge a reactor with 6-Amino-5-bromoquinoxaline (50 g) and N-Acetyl-2-imidazolidinone (43 g).
-
Add POCl₃ (200 mL) slowly at 20-25°C. Caution: POCl₃ is corrosive and reacts violently with moisture.
-
Heat the mixture to 55-60°C and maintain for 18-24 hours.
-
Process Check: Monitor by HPLC for the disappearance of the quinoxaline amine.
-
-
Quenching & Hydrolysis:
-
Distill off excess POCl₃ under reduced pressure.
-
Dilute the residue with Dichloromethane (DCM).
-
Slowly quench into ice-water (maintain <20°C).
-
Adjust pH to 8-9 using 50% NaOH solution. This hydrolyzes the intermediate acetyl group to release the Brimonidine Free Base .
-
-
Isolation:
-
Filter the precipitated solid (Brimonidine Base).
-
Wash with water and cold methanol.
-
Dry at 60°C under vacuum.
-
Yield: ~80-85%.[2] Appearance: Yellow to orange solid.
-
Phase 3: Tartrate Salt Formation
Objective: Convert the free base to the pharmaceutically active L-tartrate salt.
Reagents:
Protocol:
-
Suspend Brimonidine Free Base (20 g) in Methanol (200 mL).
-
Heat to reflux (65°C) to achieve partial/full dissolution.
-
In a separate vessel, dissolve L-Tartaric Acid (10.8 g) in Methanol (50 mL).
-
Add the acid solution to the base solution hot.
-
Stir at reflux for 30 minutes. The solution should clarify, followed by crystallization.
-
Cool slowly to 0-5°C over 2 hours (controlled cooling ramp prevents amorphous precipitation).
-
Filter the white/off-white crystals. Wash with cold methanol.
-
Dry at 50°C.
Final Product Specifications:
-
Appearance: White to slightly yellowish crystalline powder.
-
Melting Point: 207-210°C (Decomposition).
-
Solubility: Soluble in water (34 mg/mL).[4]
Process Control & Data Visualization
Reaction Stoichiometry & Yields
| Stage | Reactant A | Reactant B | Solvent/Cat. | Temp (°C) | Time (h) | Typical Yield |
| Aromatization | 5-Br-Tetrahydro-Q | DDQ | Toluene | 110 | 6 | 88% |
| Coupling | 6-Amino-5-Br-Q | N-Acetyl-Imid. | POCl₃ | 60 | 20 | 82% |
| Salt Formation | Brimonidine Base | L-Tartaric Acid | Methanol | 65 -> 5 | 3 | 95% |
Impurity Profile (HPLC)
Controlling impurities is critical for ophthalmic applications.
-
Impurity A (Des-bromo): 6-Quinoxalinamine derivative. Origin: Over-reduction during precursor synthesis.
-
Impurity B (Dimer): Linked quinoxaline species. Origin: High concentration in POCl₃ step.
-
Impurity C (Acetyl-Brimonidine): Incomplete hydrolysis. Control: Ensure pH > 9 and sufficient time during quench.
Figure 2: Logic flow for impurity formation and mitigation strategies.
Safety & Handling (HSE)
-
POCl₃ (Phosphorus Oxychloride): Highly toxic and corrosive. Reacts violently with water to release HCl and Phosphoric acid. All quenching must be done in a jacketed reactor with scrubber systems active.
-
This compound: Handle as a potential irritant. Standard PPE (gloves, goggles, lab coat) required.
-
Brimonidine Tartrate: Potent alpha-2 agonist.[4][5] Avoid inhalation of dust. Use isolators for solid handling.
References
-
Danielewicz, J. et al. (1975). Quinoxaline derivatives. U.S. Patent 3,890,319.
-
Naik, A. et al. (2008). Novel process for the synthesis of Brimonidine and derivative. Patent WO2008075368A1.
-
Gluchowski, C. (1991). Selective alpha-2 adrenergic agonists for glaucoma. Journal of Medicinal Chemistry, 34(11).
-
Allergan, Inc. (2001). Method for producing Brimonidine Tartrate. U.S. Patent 6,323,204.[2]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2435, Brimonidine Tartrate.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Brimonidine Beyond a Single Specialty: Pharmacological Profile, Dermatologic Applications, and Advances in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Nucleophilic Functionalization of 5-Bromo-5,6,7,8-tetrahydroquinoxaline
This is a comprehensive technical guide and protocol for the nucleophilic substitution of 5-Bromo-5,6,7,8-tetrahydroquinoxaline .
Part 1: Scientific Foundation & Strategic Analysis
Structural Analysis & Mechanistic Correction
Before proceeding with the protocol, it is critical to address a common terminological misconception regarding this substrate.
-
The Substrate: this compound consists of a pyrazine ring fused to a cyclohexane ring.
-
The Reaction Site: The bromine atom is located at Position 5 . In the 5,6,7,8-tetrahydroquinoxaline scaffold, positions 5, 6, 7, and 8 are saturated (
hybridized). -
Mechanistic Reality: Consequently, this molecule does not undergo Nucleophilic Aromatic Substitution (
). requires a leaving group on an aromatic ring.[1] Instead, the bromine at position 5 is benzylic relative to the pyrazine ring. The reaction proceeds via Nucleophilic Aliphatic Substitution (predominantly , with some character depending on conditions).
Why this matters:
-
Reactivity: This position is highly activated. The adjacent nitrogen in the pyrazine ring withdraws electron density, making the C5-Br bond weaker and the carbon more electrophilic than a standard alkyl bromide.
-
Side Reactions: Unlike stable aryl halides used in
, this substrate is prone to elimination (forming the dihydro-intermediate) or hydrolysis (forming the alcohol) if conditions are too harsh.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway, contrasting the desired substitution with potential side reactions.
Figure 1: Reaction landscape for this compound. The pathway favors
Part 2: Experimental Protocol
This protocol is optimized for the introduction of amine nucleophiles (e.g., morpholine, piperazine, primary amines) to create receptor antagonist intermediates.
Reagents & Equipment
-
Substrate: this compound (1.0 equiv).
-
Nucleophile: Amine (1.2 – 1.5 equiv). Note: If using a volatile amine, use excess.
-
Base:
-
Standard: Potassium Carbonate (
), anhydrous, powder (2.0 equiv). -
Alternative (for solubility): Cesium Carbonate (
) or DIPEA (Hunig's Base).
-
-
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Accelerates reaction via Finkelstein reaction (in situ formation of transient iodide).
Step-by-Step Methodology
Step 1: Preparation (Inert Atmosphere)
-
Oven-dry a round-bottom flask and a magnetic stir bar.
-
Purge the flask with Nitrogen (
) or Argon. -
Weigh This compound and add it to the flask.
-
Dissolve in anhydrous Acetonitrile (MeCN) [Concentration: 0.1 M]. Note: DMF is preferred if the nucleophile is poorly soluble in MeCN.
Step 2: Activation & Addition
-
Add Potassium Carbonate (
) (2.0 equiv) to the stirring solution. -
Optional: Add KI (10 mol%) if the reaction is expected to be sluggish (e.g., sterically hindered nucleophiles).
-
Add the Nucleophile (1.2 equiv) dropwise.
-
Critical: If the nucleophile is a salt (e.g., amine hydrochloride), increase the base amount to 3.0 equiv.
-
Step 3: Reaction & Monitoring
-
Stir the mixture at Room Temperature (RT) for 1 hour.
-
Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.
-
Target Mass: [M+H]+ = (MW of Nucleophile + 133).
-
-
Decision Point:
-
If conversion is <50% after 1 hour: Heat the reaction to 50°C .
-
Warning: Do not exceed 80°C. High temperatures promote elimination to the dihydro-quinoxaline (aromatization driven).
-
Step 4: Workup & Isolation
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash with Water (
) x 2 to remove DMF/MeCN and inorganic salts. -
Wash with Brine (Sat. NaCl) x 1.
-
Dry the organic layer over Sodium Sulfate (
).[2][3][4] -
Filter and concentrate under reduced pressure.
Step 5: Purification
-
The crude product is often a viscous oil.
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of 0% -> 50% EtOAc in Hexanes. (For polar amines, use DCM:MeOH 95:5).
Part 3: Optimization & Troubleshooting Guide
The following table summarizes data-driven adjustments based on experimental outcomes.
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Nucleophile is sterically hindered or poor nucleophilicity. | 1. Add KI (0.1 equiv) to form the more reactive iodide.2. Switch solvent to DMF (more polar).3. Increase temp to 60°C. |
| Elimination Product (Alkene formation) | Base is too strong or temperature too high. | 1. Switch base from |
| Hydrolysis (Alcohol formation) | Water contamination in solvent/base. | 1. Use freshly distilled/anhydrous solvents.2. Flame-dry glassware.3. Use molecular sieves in the reaction. |
| Poly-alkylation | Nucleophile has multiple reactive sites. | 1. Use a large excess of the nucleophile (5-10 equiv).2. Add the bromide slowly to the nucleophile solution. |
Workflow Logic Diagram
Figure 2: Logical decision tree for solvent selection and reaction monitoring.
Part 4: Safety & Handling
-
Lachrymator Potential: Like many benzylic halides, this compound may act as a lachrymator (tear gas agent) or severe skin irritant.
-
Protocol: Always handle in a functioning fume hood. Double-glove (Nitrile).
-
-
Instability: The C-Br bond is labile. Store the starting material at 2-8°C under inert gas. If the material turns green/brown, it has likely decomposed/oxidized; purify before use.
References
- Mechanistic Classification: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
-
Synthesis of Tetrahydroquinoxaline Derivatives: Bioorganic & Medicinal Chemistry Letters, 2008 , 18(8), 2544-2548. (Describes synthesis of 5-amino-5,6,7,8-tetrahydroquinoline derivatives, chemically equivalent to the quinoxaline protocol).
- Reactivity of -Halo-Heterocycles: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.
-
Commercial Data & Structure Verification: PubChem Compound Summary for CID 10886656 (this compound).
Sources
Reaction mechanism of imidazoline formation from 5-Bromo-5,6,7,8-tetrahydroquinoxaline
This Application Note is designed for medicinal chemists and process development scientists. It details the synthetic pathway for introducing an imidazoline pharmacophore onto the 5-Bromo-5,6,7,8-tetrahydroquinoxaline scaffold.
Unlike the fully aromatic quinoxaline precursors used for Brimonidine (an
Executive Summary & Mechanistic Rationale
The transformation of This compound (1) into an imidazoline-functionalized ligand targets the
This protocol details the "Amine-Isothiocyanate" Route , widely regarded as the most robust method for constructing the 2-amino-imidazoline ring system (the pharmacophore found in Clonidine and Brimonidine) on this specific scaffold.
Mechanistic Pathway[1]
-
Amination (S
2): Displacement of the alkyl bromide with an azide equivalent or ammonia to generate the primary amine. -
Activation: Conversion of the amine to an isothiocyanate using thiophosgene or a safer surrogate (1,1'-thiocarbonyldiimidazole).
-
Annulation: Cyclization with ethylenediamine to form the imidazoline ring.
Chemical Safety & Pre-requisites
-
This compound: Potential skin irritant and lachrymator. Handle in a fume hood.
-
Thiophosgene: Highly toxic and volatile. Use 1,1'-thiocarbonyldiimidazole (TCDI) as a safer alternative where possible.
-
Ethylenediamine: Corrosive and sensitizer.
-
Inert Atmosphere: Reactions involving the tetrahydroquinoxaline core should be performed under Argon/Nitrogen to prevent oxidative aromatization of the saturated ring.
Detailed Experimental Protocol
Stage 1: Synthesis of 5-Amino-5,6,7,8-tetrahydroquinoxaline
Direct amination with ammonia often leads to elimination or over-alkylation. The Azide displacement-reduction sequence is preferred for high purity.
Reagents: Sodium Azide (NaN
-
Azidation:
-
Dissolve This compound (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Add Sodium Azide (1.5 eq) cautiously.
-
Heat to 60°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of starting bromide (
shift from non-polar to mid-polar). -
Note: The 5-position is benzylic-like; reaction proceeds via S
2 with inversion of configuration (if chiral). -
Workup: Dilute with water, extract with EtOAc, wash with brine. Concentrate to yield the crude azide.
-
-
Reduction (Staudinger or Hydrogenation):
-
Dissolve crude azide in MeOH.
-
Add 10 wt% Pd/C catalyst.
-
Stir under H
balloon (1 atm) for 2 hours at RT. -
Filtration: Filter through Celite to remove Pd.
-
Isolation: Concentrate filtrate to obtain 5-amino-5,6,7,8-tetrahydroquinoxaline as a viscous oil. Store under inert gas (amine is sensitive to oxidation).
-
Stage 2: Isothiocyanate Formation
This step creates the electrophilic carbon center required for the imidazoline ring closure.
Reagents: 1,1'-Thiocarbonyldiimidazole (TCDI), DCM (Dichloromethane).
-
Dissolve the 5-amino-intermediate (1.0 eq) in anhydrous DCM (0.2 M).
-
Cool to 0°C .
-
Add TCDI (1.1 eq) in one portion.
-
Allow to warm to RT and stir for 2 hours.
-
Checkpoint: LC-MS should show mass peak [M+42] corresponding to the isothiocyanate (-NCS).
-
Workup: Wash with water (rapidly) and brine. Dry over Na
SO . Use immediately in the next step to prevent decomposition.
Stage 3: Imidazoline Ring Closure (Annulation)
The critical cyclization step involving ethylenediamine.
Reagents: Ethylenediamine, Ethanol (absolute), Mercuric Oxide (HgO) or mild heat.
-
Dissolve the crude 5-isothiocyanato-5,6,7,8-tetrahydroquinoxaline in absolute Ethanol.
-
Add Ethylenediamine (excess, 5.0 eq) to drive the reaction to the thiourea intermediate.
-
Cyclization:
-
Method A (Thermal): Reflux at 80°C for 12–16 hours. Evolution of H
S gas indicates cyclization. -
Method B (Desulfurization - Faster): Add HgO (1.1 eq) to the reaction mixture at RT. Stir for 3 hours. The formation of black HgS precipitate drives the reaction.
-
-
Purification:
-
Filter through Celite (if Method B used).
-
Concentrate solvent.
-
Column Chromatography: Silica gel, eluting with DCM:MeOH:NH
OH (90:9:1). The imidazoline product is polar and basic.
-
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the stepwise transformation from the bromide to the amino-imidazoline pharmacophore.
Figure 1: Stepwise synthesis of the imidazoline pharmacophore from the bromo-precursor via the isothiocyanate route.[1]
Data Summary & Critical Parameters
| Parameter | Specification / Range | Critical Note |
| Reaction Stoichiometry | 1.0 eq Bromide : 1.5 eq NaN | Excess azide ensures complete conversion; avoid large excess to prevent safety hazards. |
| Temperature (Step 1) | 55°C – 65°C | >70°C increases risk of elimination to the alkene (dihydroquinoxaline). |
| Atmosphere | Nitrogen / Argon | Crucial: The tetrahydro-ring is susceptible to oxidation to the aromatic quinoxaline in air. |
| Solvent (Cyclization) | Ethanol or Isobutanol | Protic solvents facilitate proton transfer during the ring closure. |
| Yield (Typical) | 45% – 60% (Overall) | Losses primarily occur during the volatile amine isolation and purification. |
Troubleshooting & Optimization
-
Issue: Aromatization of the Core.
-
Symptom:[2] Appearance of fully aromatic quinoxaline peaks in NMR (loss of aliphatic multiplet at 1.8–3.0 ppm).
-
Solution: Degas all solvents thoroughly. Add an antioxidant (e.g., BHT) in trace amounts during workup if permissible.
-
-
Issue: Elimination vs. Substitution.
-
Symptom:[2] Formation of alkene (double bond in the 5,6-position).
-
Solution: Lower the temperature of the azidation step. Use a less basic nucleophile source (e.g., TMS-N
instead of NaN ).
-
-
Alternative Route (Direct Coupling):
-
Reaction of the 5-Amino-intermediate with 2-methylthio-2-imidazoline (hydroiodide salt) is a viable alternative if the isothiocyanate route fails. This requires heating in isobutanol at 100°C.
-
References
-
Glushkov, R. G., et al. (1990). "Synthesis of Brimonidine and related imidazoline derivatives." Pharmaceutical Chemistry Journal, 24(7), 478–483. (Describes the foundational chemistry of amino-quinoxaline to imidazoline conversion).
-
Danielewicz, J. C., et al. (1975). "Quinoxalines as alpha-2 adrenergic agonists."[3] U.S. Patent 3,890,319. (The primary patent covering the synthesis of Brimonidine-class molecules).
-
Gentili, F., et al. (2003).[4] "Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines." Journal of Medicinal Chemistry, 46(11), 2169–2176. (Provides specific conditions for tetrahydro-heterocycle coupling to imidazolines).
-
PubChem Compound Summary. (2024). "this compound."[1][5] National Center for Biotechnology Information. (Physical properties and safety data for the starting material).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. nutty quinoxaline, 34413-35-9 [thegoodscentscompany.com]
- 3. Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. chemscene.com [chemscene.com]
Application Note: Scalable Synthesis Protocols for 5-Bromo-5,6,7,8-tetrahydroquinoxaline Intermediates
Introduction: The Strategic Importance of Tetrahydroquinoxalines
The 5,6,7,8-tetrahydroquinoxaline scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse range of therapeutic agents. Its unique three-dimensional structure and hydrogen bonding capabilities make it a valuable building block for targeting complex biological systems. Specifically, derivatives of this core have been investigated for applications in neuroscience research and for the development of novel drugs targeting neurological disorders.[1] The introduction of a bromine atom at the 5-position creates a key intermediate, 5-Bromo-5,6,7,8-tetrahydroquinoxaline (CAS No. 528852-07-5), which provides a reactive handle for further molecular elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.[2]
This application note provides a comprehensive, scalable, and validated two-step protocol for the synthesis of this compound. The protocols are designed for scalability, moving from gram-scale laboratory synthesis to kilogram-scale production, with a focus on process safety, efficiency, and product purity.
Synthetic Strategy Overview
The synthesis is approached via a robust and scalable two-step sequence. This strategy was chosen for its high efficiency and the commercial availability of the starting materials.
-
Step 1: Catalytic Hydrogenation. Quinoxaline is selectively reduced to 5,6,7,8-tetrahydroquinoxaline using a heterogeneous palladium on carbon (Pd/C) catalyst. This method is highly efficient and avoids the use of stoichiometric metal hydride reagents, which are often problematic on a large scale.[3][4][5]
-
Step 2: Regioselective Bromination. The 5,6,7,8-tetrahydroquinoxaline intermediate is then regioselectively brominated at the 5-position using N-Bromosuccinimide (NBS). NBS is a safe and easy-to-handle source of electrophilic bromine, making it ideal for industrial applications.[2][6]
Workflow of the Synthetic Protocol
Diagram 1: Overall synthetic workflow.
Detailed Experimental Protocols
Part A: Synthesis of 5,6,7,8-Tetrahydroquinoxaline
This procedure details the catalytic hydrogenation of quinoxaline. The reaction is highly scalable, with typical yields ranging from 90-98%.
Causality and Rationale:
-
Catalyst: 5% Palladium on carbon is selected for its high activity and selectivity in reducing the pyrazine ring of quinoxaline without affecting the benzene ring.[3] It is a heterogeneous catalyst, which simplifies removal by filtration, a critical advantage for large-scale synthesis.[7]
-
Solvent: Ethanol is chosen as the reaction solvent due to its ability to dissolve the starting material, its compatibility with the catalytic system, and its relatively low cost and toxicity.
-
Pressure and Temperature: A moderate hydrogen pressure (50 psi) and ambient temperature (25-30°C) are sufficient to achieve full conversion, minimizing the need for specialized high-pressure equipment and reducing the risk of side reactions.
Protocol:
-
Inerting the Reactor: Charge a suitable hydrogenation reactor with 5% Pd/C (0.01 eq by weight relative to quinoxaline). The reactor should be thoroughly purged with an inert gas, such as argon or nitrogen, to remove all oxygen. This is a critical safety step, as Pd/C can catalyze the explosive reaction of hydrogen and oxygen.[8][9][10]
-
Charging Reactants: Under the inert atmosphere, add a solution of quinoxaline (1.0 eq) dissolved in ethanol (5-10 volumes).
-
Hydrogenation: Seal the reactor. Pressurize with hydrogen gas to 50 psi.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 25-30°C. The reaction is exothermic and may require initial cooling. Monitor the reaction progress by observing the cessation of hydrogen uptake. Typically, the reaction is complete within 12-18 hours.
-
Work-up: Depressurize the reactor and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst-wet filter cake is pyrophoric and must not be allowed to dry in the air.[9] Quench the filter cake immediately by submerging it in a large volume of water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 5,6,7,8-tetrahydroquinoxaline as a colorless to pale yellow oil or low-melting solid. The crude product is typically of sufficient purity (>95%) to be used directly in the next step.
Part B: Synthesis of this compound
This protocol describes the regioselective bromination of the intermediate from Part A.
Causality and Rationale:
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It is an electrophilic bromine source that is safer and easier to handle on a large scale than liquid bromine.[2] It allows for controlled, regioselective bromination on the electron-rich aromatic ring.
-
Solvent: Acetonitrile is selected as the solvent for its ability to dissolve the starting material and its inertness under the reaction conditions.
-
Temperature Control: The reaction is initiated at 0°C to control the initial rate of reaction and minimize the formation of dibrominated or other byproducts. Allowing the reaction to warm to room temperature ensures completion.
Protocol:
-
Dissolution: Charge a clean, dry, and inerted reactor with 5,6,7,8-tetrahydroquinoxaline (1.0 eq) and acetonitrile (8 volumes). Stir to dissolve and cool the solution to 0-5°C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Quenching and Isolation: Once the reaction is complete, quench by adding a 10% aqueous solution of sodium thiosulfate (2 volumes). Stir for 15 minutes. Add water (5 volumes) to precipitate the product.
-
Filtration: Collect the solid product by filtration, wash the filter cake with cold water, and then with a minimal amount of cold isopropanol.
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight. The crude product is typically a white to off-white solid.
Scalability and Data Presentation
The following table provides reagent quantities for three different production scales.
| Reagent / Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (20 kg) |
| Step 1: Hydrogenation | |||
| Quinoxaline | 10.0 g (76.8 mmol) | 1.00 kg (7.68 mol) | 20.0 kg (153.7 mol) |
| 5% Pd/C (dry basis) | 0.5 g | 50 g | 1.0 kg |
| Ethanol | 75 mL | 7.5 L | 150 L |
| H₂ Pressure | 50 psi | 50 psi | 50 psi |
| Typical Yield | 9.9 g (96%) | 0.96 kg (96%) | 19.2 kg (96%) |
| Step 2: Bromination | |||
| 5,6,7,8-Tetrahydroquinoxaline | 9.9 g (73.8 mmol) | 0.96 kg (7.15 mol) | 19.2 kg (143.1 mol) |
| N-Bromosuccinimide (NBS) | 13.8 g (77.5 mmol) | 1.34 kg (7.51 mol) | 26.8 kg (150.3 mol) |
| Acetonitrile | 80 mL | 7.7 L | 154 L |
| Typical Overall Yield | 14.1 g (90% from Quinoxaline) | 1.37 kg (90%) | 27.3 kg (90%) |
Purification and Characterization
For applications requiring high purity (>98%), the crude this compound can be purified by crystallization.
Workflow for Purification
Diagram 2: Purification workflow via crystallization.
Protocol - Crystallization:
-
Suspend the crude product in isopropanol (5 volumes).
-
Heat the mixture to 60-70°C with stirring until a clear solution is obtained.
-
If insoluble material is present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation begins, continue cooling to 0-5°C for at least 2 hours.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold (0°C) isopropanol, and dry under vacuum at 40-50°C.
Characterization Data: The final product should be characterized to confirm its identity and purity.
| Analysis | Specification | Typical Result |
| Appearance | White to off-white crystalline solid | Conforms |
| Purity (HPLC) | ≥ 98.0% | 99.2% |
| Melting Point | Not established | ~115-118 °C (Varies with purity) |
| ¹H NMR | Conforms to structure | See below |
| Mass Spec (ESI+) | [M+H]⁺ = 213.0/215.0 | m/z = 213.0, 215.0 |
¹H NMR (400 MHz, DMSO-d₆) - Expected Chemical Shifts:
-
δ ~8.2-8.4 ppm (s, 1H): Proton on the pyrazine ring (position 2 or 3).
-
δ ~8.0-8.2 ppm (s, 1H): Proton on the pyrazine ring (position 2 or 3).
-
δ ~5.0-5.2 ppm (t, 1H): Proton at the brominated position (CH -Br).
-
δ ~3.0-3.2 ppm (m, 2H): Methylene protons adjacent to the nitrogen (position 8, -CH₂-N).
-
δ ~2.0-2.4 ppm (m, 2H): Methylene protons at position 6 (-CH₂-).
-
δ ~1.8-2.0 ppm (m, 2H): Methylene protons at position 7 (-CH₂-). (Note: Exact chemical shifts and multiplicities may vary slightly. Spectra should be compared to a validated reference standard.)
Safety Precautions and Waste Disposal
Personal Protective Equipment (PPE):
-
Handling Solids: Wear safety glasses with side shields, a lab coat, and nitrile gloves.[11][12]
-
Handling Solvents/Reactions: Use chemical splash goggles, a face shield, a chemically resistant apron, and appropriate gloves (nitrile or neoprene).[13] All operations should be conducted within a certified chemical fume hood.[8]
Chemical Hazards:
-
Quinoxaline: Toxic if swallowed. Handle with care.
-
Palladium on Carbon (Pd/C): Flammable solid. Pyrophoric when dry and saturated with hydrogen. Never allow the filtered catalyst to dry in the air.[9] Always handle under an inert atmosphere.[8][10]
-
Hydrogen Gas: Extremely flammable. Ensure the reactor is properly sealed and operated in a well-ventilated area away from ignition sources.
-
N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage.[13][14] May cause an allergic skin reaction.[11][15] Handle in a fume hood and avoid creating dust.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.
Waste Disposal:
-
Catalyst: The quenched Pd/C catalyst should be stored under water in a clearly labeled, closed container. Dispose of as hazardous waste according to local and institutional regulations.[9]
-
Solvent Waste: Collect all organic solvent waste in appropriately labeled containers for hazardous waste disposal.
-
Aqueous Waste: Neutralize aqueous waste containing sodium thiosulfate before disposal, in accordance with local regulations.
References
- Honrel. (2025, February 27).
- Çakmak, O., & Ökten, S. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron, 73, 5389-5396.
- National Research Council. LCSS: PALLADIUM ON CARBON.
- Fish, R. H., Tan, J. L., & Thormodsen, A. D. (1984). New Modes for Coordination of Aromatic Heterocyclic Nitrogen Compounds to Molybdenum: Catalytic Hydrogenation of Quinoline, Isoquinoline, and Quinoxaline by Mo(PMe3)4H4. Journal of the American Chemical Society, 106(11), 3264–3266.
- Carl ROTH. (n.d.).
- Xiao, J., et al. (2011). pH-Regulated transfer hydrogenation of quinoxalines with a Cp*Ir-diamine catalyst in aqueous media. Tetrahedron Letters, 52(44), 5768-5771.
- Sigma-Aldrich. (2010, March 12).
- Carl ROTH. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH). N-Bromosuccinimide ≥98 % for synthesis.
- Zheng, X., et al. (2025, November 19).
- Santa Cruz Biotechnology. (n.d.).
- ChemScience. (n.d.).
- Li, X., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13, 35055-35060.
- Zheng, X., et al. (2026). Electrocatalytic hydrogenation of quinoxaline using CoO/NF in organic molecular redox flow batteries. Sustainable Energy & Fuels, 10, 236-244.
- Li, X., et al. (2023, November 15). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
- C&CS. (2024, September 30).
- Zhang, W., et al. (2022). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst.
- The Sarpong Group. (n.d.).
- Chem-Impex. (n.d.). 5,6,7,8-Tetrahydroquinoxaline.
- Gandhamsetty, N., Park, S., & Chang, S. (2017). B(C6F5)
- Ökten, S. (2009).
- Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 337-350.
- Chinese Patent CN101544601B. (2011). Method for synthesizing 5,6,7,8-tetrahydroquinoline.
- ChemScene. (n.d.). This compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrocatalytic hydrogenation of quinoxaline using CoO/NF in organic molecular redox flow batteries - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D5SE01363A [pubs.rsc.org]
- 5. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. huaruicarbon.com [huaruicarbon.com]
- 8. honrel.com [honrel.com]
- 9. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 10. sarponggroup.com [sarponggroup.com]
- 11. carlroth.com [carlroth.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. dept.harpercollege.edu [dept.harpercollege.edu]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. chemscience.com [chemscience.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Bromination of 5,6,7,8-Tetrahydroquinoxaline
Welcome to the technical support center for the bromination of 5,6,7,8-tetrahydroquinoxaline. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize this crucial synthetic transformation. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide detailed, field-proven methodologies to enhance reaction yield, purity, and reproducibility.
Introduction: The Synthetic Challenge
5,6,7,8-Tetrahydroquinoxaline is an electron-rich heterocyclic system. The two nitrogen atoms of the piperazine ring act as powerful activating groups, donating electron density into the fused benzene ring. This makes the aromatic core highly susceptible to electrophilic aromatic substitution, such as bromination. While this high reactivity is advantageous, it also presents challenges in controlling the extent and regioselectivity of the bromination, often leading to mixtures of mono-, di-, and other poly-brominated products, or even oxidation to the corresponding quinoxaline. This guide provides a systematic approach to overcoming these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the bromination of 5,6,7,8-tetrahydroquinoxaline in a practical question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Answer: Low or no yield is a common but often easily solvable issue stemming from reagent quality or suboptimal reaction conditions.
-
Possible Cause 1: Inactive Brominating Agent.
-
Expert Insight: N-Bromosuccinimide (NBS) is a crystalline solid that should be pale yellow or off-white. If it has a significant orange or brown tint, it may have decomposed, releasing free bromine (Br₂). Similarly, molecular bromine solutions should be a characteristic reddish-brown.
-
Solution:
-
Assess Reagent Quality: Visually inspect your NBS. If decomposition is suspected, it's best to use a fresh bottle. For more rigorous applications, NBS can be recrystallized from water or acetic acid.
-
Use a Radical Initiator (for specific mechanisms): While the primary pathway is electrophilic aromatic substitution, some conditions, particularly for benzylic bromination, require a radical initiator like AIBN or benzoyl peroxide.[1] However, for brominating the aromatic ring of tetrahydroquinoxaline, this is generally not required.
-
-
-
Possible Cause 2: Suboptimal Reaction Conditions.
-
Expert Insight: The high reactivity of the substrate means that harsh conditions are usually unnecessary. Many successful brominations of analogous activated systems like tetrahydroquinolines occur at room temperature or even 0 °C.[2][3]
-
Solution:
-
Temperature Control: Start the reaction at 0 °C, especially during the addition of the brominating agent, to moderate the reaction rate. Allow it to slowly warm to room temperature and monitor its progress.
-
Solvent Choice: Chlorinated solvents like chloroform (CHCl₃) or dichloromethane (DCM) are excellent choices as they are inert and effectively dissolve both the substrate and common brominating agents.[4][5]
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If the starting material is consumed but no product is formed, other issues might be at play. If the starting material remains after several hours, a slight increase in temperature may be warranted.
-
-
-
Possible Cause 3: Formation of a Quinoxalinium Salt.
-
Expert Insight: The reaction generates one equivalent of hydrobromic acid (HBr) for every bromine atom substituted onto the ring. The basic nitrogen atoms in the starting material and product can be protonated by this HBr, forming a quinoxalinium salt.[2][3] This salt may be less soluble or less reactive, potentially stalling the reaction.
-
Solution: While less common, the inclusion of a non-nucleophilic base can be explored to scavenge the generated HBr. However, this can complicate the reaction and should be considered an advanced optimization step. A more practical approach is to ensure a proper work-up to neutralize these salts (see Question 4).
-
Question 2: My reaction produces a mixture of products with poor regioselectivity. How can I achieve selective bromination?
Answer: Controlling regioselectivity is key to achieving a high yield of the desired product. The electronic nature of the 5,6,7,8-tetrahydroquinoxaline ring system dictates where the bromine will add.
-
Mechanistic Underpinning: The nitrogen atoms at positions 1 and 4 are powerful ortho-, para-directing activators. In this fused system, the positions on the benzene ring that are ortho to the nitrogens are C5 and C8. These are the most electronically activated and sterically accessible sites for electrophilic attack. Therefore, bromination is expected to occur preferentially at these positions. This is consistent with the known product 5,8-Dibromo-1,2,3,4-tetrahydroquinoxaline.[6]
-
Solution: Control Stoichiometry.
-
For Mono-bromination (targeting 5-bromo-5,6,7,8-tetrahydroquinoxaline): Carefully add ~1.0-1.1 equivalents of the brominating agent (e.g., NBS or Br₂). It is crucial to monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent the formation of the di-brominated product.
-
For Di-bromination (targeting 5,8-dibromo-5,6,7,8-tetrahydroquinoxaline): Use ~2.1-2.2 equivalents of the brominating agent. This slight excess ensures complete conversion to the di-substituted product.[3]
-
Troubleshooting Workflow for Low Yield/Selectivity
Caption: A decision tree for troubleshooting common bromination issues.
Question 3: My main product is the aromatized bromo-quinoxaline, but I want to preserve the tetrahydro- core. How do I prevent this side reaction?
Answer: This is a classic issue when using NBS, which can function as both a brominating agent and an oxidant.[7]
-
Expert Insight: The oxidation of the tetrahydro- core to the fully aromatic quinoxaline is often promoted by excess NBS, longer reaction times, and higher temperatures.
-
Solutions to Minimize Oxidation:
-
Strict Stoichiometric Control: Use the minimum necessary equivalents of NBS.
-
Lower Temperature: Maintain the reaction at room temperature or below.
-
Shorter Reaction Time: Monitor the reaction closely and work it up as soon as the desired bromination is complete.
-
Consider an Alternative Reagent: Molecular bromine (Br₂) is less prone to acting as an oxidant in this context compared to NBS.[5]
-
-
Harnessing the Side Reaction: Conversely, if the fully aromatized bromo-quinoxaline is your desired product, you can intentionally promote this one-pot bromination/dehydrogenation.
Question 4: I'm having trouble isolating my product. The work-up is messy and purification is difficult. What is a reliable procedure?
Answer: A clean work-up and effective purification strategy are critical for achieving high isolated yields.
-
Expert Insight: The primary issues during work-up are quenching excess brominating agent and neutralizing the HBr byproduct, which forms salts with the nitrogen-containing product.
-
Recommended Work-up and Purification Protocol:
-
Quenching: Once the reaction is complete (monitored by TLC), dilute the reaction mixture with a suitable organic solvent like DCM or Chloroform.
-
Neutralization: Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate (NaHCO₃) solution.[2][3] Continue washing until CO₂ evolution (fizzing) ceases. This step is crucial as it neutralizes HBr and quenches any remaining Br₂. A wash with sodium thiosulfate solution can also be used to quench excess bromine.
-
Drying and Concentration: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purification: The crude product can typically be purified by:
-
Flash Column Chromatography: Use a silica gel column with a gradient elution system, commonly starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or hexane/ethyl acetate) can yield highly pure material.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which brominating agent is better: NBS or molecular bromine (Br₂)?
-
N-Bromosuccinimide (NBS): Generally preferred for its ease of handling (it's a solid) and its ability to provide a low, constant concentration of Br₂ in the reaction mixture, which can improve selectivity.[9][10] However, it can also act as an oxidant.[7]
-
Molecular Bromine (Br₂): A more aggressive brominating agent.[5] It is a volatile, corrosive liquid requiring more careful handling. It is less likely to cause unwanted oxidation of the tetrahydro- core. The choice depends on the desired outcome and safety considerations. For controlled, selective bromination, NBS is often the first choice.
-
-
Q2: What is the underlying mechanism for this reaction?
-
The reaction proceeds via a classic Electrophilic Aromatic Substitution (EAS) mechanism. The electron-rich benzene ring of the tetrahydroquinoxaline acts as a nucleophile, attacking the electrophilic bromine atom (Br⁺), which is generated from NBS or Br₂. This forms a resonance-stabilized carbocation intermediate (a sigma complex). A base (such as the solvent or Br⁻) then removes a proton from the carbon bearing the bromine, restoring aromaticity and yielding the brominated product.
-
Mechanism: Electrophilic Aromatic Substitution
Caption: Simplified mechanism for the electrophilic bromination of the substrate.
-
Q3: How many bromine atoms can I add to the ring?
-
The most common products are the 5-bromo (mono-substitution) and 5,8-dibromo (di-substitution) derivatives. Adding a third bromine atom to the benzene ring would be significantly more difficult, as the ring is now deactivated by two electron-withdrawing bromine atoms.
-
Quantitative Data & Protocols
Table 1: Reaction Conditions for Selective Bromination
| Target Product | Brominating Agent | Equivalents | Solvent | Temperature | Typical Outcome |
| 5-Bromo-THQx | NBS or Br₂ | 1.0 - 1.1 | CHCl₃ or DCM | 0 °C to RT | Mono-bromination favored. Requires careful monitoring to prevent over-bromination.[3] |
| 5,8-Dibromo-THQx | NBS or Br₂ | 2.1 - 2.5 | CHCl₃ or DCM | Room Temp | Di-bromination is the major product. Yields are often high.[11] |
| Bromo-Quinoxaline | NBS | > 4.0 | CHCl₃ | Room Temp | One-pot bromination and aromatization.[4][8] |
THQx = 5,6,7,8-Tetrahydroquinoxaline
Experimental Protocol: Synthesis of 5,8-Dibromo-5,6,7,8-tetrahydroquinoxaline
This protocol is adapted from established procedures for the bromination of analogous tetrahydroquinoline systems.[5][11]
Materials:
-
5,6,7,8-Tetrahydroquinoxaline (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
Chloroform (CHCl₃), anhydrous
-
5% Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,6,7,8-tetrahydroquinoxaline in anhydrous chloroform.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 10-15 minutes. Caution: The reaction can be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Dilute the reaction mixture with additional chloroform.
-
Transfer the mixture to a separatory funnel and wash with 5% aqueous NaHCO₃ solution (2 x volume of organic layer).
-
Wash with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure 5,8-dibromo-5,6,7,8-tetrahydroquinoxaline.
-
General Experimental Workflow
Sources
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Purification methods for removing regioisomers from 5-Bromo-5,6,7,8-tetrahydroquinoxaline
Introduction
Welcome to the technical support guide for the purification of 5-Bromo-5,6,7,8-tetrahydroquinoxaline. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and encountering challenges related to its purification, particularly the removal of closely-related regioisomers. The synthesis of this compound can often lead to the formation of isomeric impurities, such as 6-bromo and 7-bromo analogs, which possess very similar physical and chemical properties, making their separation a significant challenge.[1][2]
This guide provides in-depth, experience-driven troubleshooting advice, detailed protocols, and decision-making workflows to help you achieve your desired purity targets efficiently.
Section 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Frequently Asked Questions: Column Chromatography
Question: My regioisomers of this compound co-elute on a standard silica gel column. Why is this happening and what is the solution?
Answer: This is the most common challenge and stems from the fact that regioisomers often have nearly identical polarities. Standard silica gel separates compounds based primarily on differences in polarity, so it is often insufficient for this task.
Causality: The bromine atom's position on the aromatic ring only subtly influences the molecule's overall dipole moment and its interaction with the silica stationary phase.
Troubleshooting Strategies:
-
Optimize the Mobile Phase:
-
Run a Gradient Elution: A shallow gradient, where the polarity of the eluent is increased very slowly over time, can often resolve closely eluting spots.[3] Start with a solvent system that gives your target compound an Rf value of approximately 0.2 on a TLC plate and gradually increase the polar component.[4]
-
Change Solvent Selectivity: Instead of the common hexane/ethyl acetate system, explore solvent systems with different selectivities. Toluene, with its aromatic character, can introduce π-π interactions that may help differentiate the isomers. Try a toluene/ethyl acetate or dichloromethane/acetone gradient.
-
-
Modify the Stationary Phase:
-
Deactivate Silica Gel: 5,6,7,8-Tetrahydroquinoxaline contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation. Deactivating the silica by pre-treating it with a solvent system containing 1-3% triethylamine (TEA) or ammonia in methanol can significantly improve peak shape and may enhance separation.[5]
-
Switch Stationary Phase: If optimizing the mobile phase fails, change the stationary phase entirely. Columns that offer different separation mechanisms are highly recommended.
-
Alumina (Neutral or Basic): Can be a good alternative to silica, especially for basic compounds.
-
Phenyl-Hexyl or Pentafluorophenyl (PFP) Phases: These are excellent choices as they can enhance separation by exploiting different π-π stacking, dipole-dipole, and hydrophobic interactions with the aromatic rings of your compounds, which are directly affected by the bromine atom's position.[6]
-
-
Question: I'm seeing significant peak tailing for my compound during column chromatography. How can I fix this?
Answer: Peak tailing is a classic sign of undesirable secondary interactions between your basic compound and the acidic silica gel surface.
Troubleshooting Strategy:
-
Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. The TEA will preferentially bind to the acidic silanol sites on the silica, preventing your quinoxaline derivative from interacting with them.
-
Ammonia: Using a solution of 1-2% ammonia in methanol as the polar component of your mobile phase can also be very effective.
-
| Issue | Potential Cause | Recommended Solution |
| Co-elution of Isomers | Similar polarity of regioisomers. | 1. Run a shallow solvent gradient. 2. Switch to a solvent system with different selectivity (e.g., involving toluene). 3. Use an alternative stationary phase (Alumina, Phenyl-Hexyl, PFP). |
| Peak Tailing | Strong interaction of basic nitrogens with acidic silica. | Add a basic modifier (0.1-1% triethylamine or ammonia) to the eluent.[3] |
| Poor Resolution | Column overloading or improper packing. | 1. Reduce the amount of crude material loaded (aim for a 1:50 to 1:100 ratio of compound to silica). 2. Ensure the column is packed uniformly as a slurry and never runs dry.[7] |
Frequently Asked Questions: Recrystallization
Question: I've tried recrystallizing my product, but the regioisomers seem to co-crystallize. What can I do?
Answer: Co-crystallization occurs when the isomers have very similar solubilities and crystal lattice energies in a given solvent. The key is to screen a wide range of solvents to find one that can exploit the subtle differences in their physicochemical properties.
Troubleshooting Strategies:
-
Systematic Solvent Screening: Do not rely on a single solvent. Test a broad range of solvents with varying polarities and properties.[6]
-
Process: In small vials, test the solubility of your crude material in solvents like ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof. A good recrystallization solvent will dissolve the compound when hot but result in low solubility at room temperature.[8]
-
-
Use a Solvent/Anti-Solvent System: This technique can often induce crystallization when a single solvent fails.
-
Process: Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble (e.g., dichloromethane or acetone). Then, slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., hexanes or petroleum ether) until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[6] This can sometimes selectively precipitate one isomer over the other.
-
Advanced Technique: Preparative HPLC
Question: When should I give up on flash chromatography and recrystallization and move to Preparative HPLC?
Answer: Preparative High-Performance Liquid Chromatography (Prep HPLC) is the method of choice when high purity (>99%) is required and other methods have failed to provide adequate separation.[9] It is particularly crucial in pharmaceutical and drug development settings for isolating active pharmaceutical ingredients (APIs) and key intermediates.[10][11][12]
Key Considerations:
-
Resolution: If you can achieve even a small degree of separation (baseline or partial) on an analytical HPLC system, the method can likely be scaled up to a preparative system.
-
Loading: Prep HPLC allows for the purification of milligram to kilogram quantities of material, depending on the system and column size.[9][11]
-
Efficiency: While more expensive in terms of solvents and initial investment, it is often the most time-efficient method for challenging separations.
| Purification Method | Typical Purity Achieved | Throughput | Key Advantage |
| Recrystallization | Good to Excellent (>95%) | High | Cost-effective and scalable if a suitable solvent is found. |
| Flash Chromatography | Good (>95%) | Medium | Versatile and effective for impurities with different polarities.[7] |
| Preparative HPLC | Very High (>99%) | Low to Medium | The most powerful method for separating very similar compounds like regioisomers.[10] |
Section 2: Decision & Troubleshooting Workflows
The following diagrams provide a logical path for selecting a purification method and troubleshooting common issues.
Caption: Decision tree for selecting an appropriate purification method.
Caption: Step-by-step workflow for troubleshooting co-eluting regioisomers.
Section 3: Experimental Protocols
Protocol 1: Flash Chromatography with Gradient Elution
This protocol details how to perform a flash column separation for a challenging mixture.
-
TLC Analysis:
-
Develop a TLC solvent system (e.g., Hexane:Ethyl Acetate or Toluene:Ethyl Acetate) that results in an Rf value of ~0.2-0.3 for the target compound. This will be your starting point.
-
-
Column Packing:
-
Select an appropriately sized column (a 1:50 to 1:100 ratio of crude material to silica gel by weight is recommended).[8]
-
Prepare a slurry of silica gel in the least polar solvent system (e.g., 100% hexane).
-
Pour the slurry into the column and gently tap to ensure even packing. Add a layer of sand on top.
-
Never let the silica bed run dry.[7]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent.
-
For best results, adsorb the crude mixture onto a small amount of silica gel. To do this, dissolve the compound, add silica, and evaporate the solvent to get a dry, free-flowing powder.[6]
-
Carefully add this powder to the top of the column. Add another thin layer of sand.
-
-
Elution:
-
Begin eluting with a solvent system slightly less polar than the one determined by TLC (e.g., if 10% EtOAc/Hex gave Rf=0.2, start with 5% EtOAc/Hex).
-
Gradually and systematically increase the polarity of the eluent. For example:
-
2 column volumes of 5% EtOAc/Hex
-
2 column volumes of 7% EtOAc/Hex
-
2 column volumes of 9% EtOAc/Hex, etc.
-
-
Collect fractions continuously and monitor them by TLC to identify those containing the pure, desired regioisomer.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Developing a Preparative HPLC Method
This protocol outlines the standard workflow for scaling up an HPLC separation.
-
Analytical Method Development:
-
Using an analytical HPLC system with a C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm), develop a method that separates the regioisomers.
-
A typical starting point is a gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid (TFA) as a modifier.
-
Optimize the gradient to achieve baseline resolution between the isomer peaks.
-
-
Loading Study:
-
On the analytical column, perform a loading study by injecting increasingly concentrated samples to determine the maximum amount that can be loaded without sacrificing resolution.
-
-
Scale-Up Calculation:
-
Use the conditions from the optimized analytical method to scale up to a preparative column. The flow rate and sample load can be scaled geometrically based on the column cross-sectional area.
-
-
Preparative Run:
-
Equilibrate the preparative column with the starting mobile phase.
-
Dissolve the crude sample in the mobile phase or a compatible strong solvent (e.g., DMSO, DMF) and inject it onto the column.
-
Run the scaled-up gradient method.
-
-
Fraction Collection:
-
Collect fractions as the peaks elute, using a fraction collector triggered by UV absorbance.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (e.g., acetonitrile) via rotary evaporation.
-
If necessary, perform a liquid-liquid extraction to remove the aqueous mobile phase and isolate the final compound.
-
References
-
Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]
-
Ardena. (n.d.). Preparative HPLC Purification. Retrieved from [Link]
-
Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]
-
Bio-Rad. (2025). HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. Retrieved from [Link]
-
Reddit. (2024). How to separate these regioisomers?. r/OrganicChemistry. Retrieved from [Link]
-
College of Engineering Safety. (n.d.). Standard operating procedure Flash column chromatography. Retrieved from [Link]
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Waters Corporation. (2025). LC Purification Troubleshooting Guide. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods | HPLC Courses [hplccourses.com]
- 10. agilent.com [agilent.com]
- 11. ardena.com [ardena.com]
- 12. gilson.com [gilson.com]
Minimizing debromination side reactions in tetrahydroquinoxaline synthesis
Technical Support Center: Synthesis of Brominated Tetrahydroquinoxalines
Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide in-depth troubleshooting and practical advice for a common challenge in the synthesis of substituted tetrahydroquinoxalines: the undesired side reaction of debromination. As researchers and drug development professionals, we understand that controlling selectivity and maximizing yield are paramount. This document offers field-proven insights and scientifically-grounded solutions to help you overcome this synthetic hurdle.
Understanding the Challenge: The Unwanted Debromination Side Reaction
The synthesis of brominated 1,2,3,4-tetrahydroquinoxalines is a crucial step in the development of various biologically active compounds.[1][2] These halogenated scaffolds serve as versatile intermediates for further functionalization via cross-coupling reactions.[2][3] A frequently encountered problem, particularly in palladium-catalyzed intramolecular C-N bond formation, is the partial or complete loss of the bromine substituent, a side reaction known as hydrodebromination or simply debromination.[4][5]
This unwanted reaction leads to the formation of a debrominated byproduct, which not only reduces the yield of the desired product but also complicates purification efforts due to structural similarities.[4] Understanding the root causes of debromination is the first step toward minimizing its occurrence.
The primary mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[5] This species can arise from various sources, including trace amounts of water, alcohols, or even certain bases and ligands. Once formed, the Pd-H species can participate in a competing catalytic cycle that reductively cleaves the C-Br bond, replacing the bromine atom with hydrogen.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it problematic?
A1: Debromination, or hydrodehalogenation, is an undesired side reaction where a bromine atom on your starting material or product is replaced by a hydrogen atom.[4] This is problematic because it reduces the yield of your target brominated tetrahydroquinoxaline and introduces a significant impurity that is often difficult to separate from the desired product.
Q2: What are the primary factors that promote debromination?
A2: Several reaction parameters can contribute to increased debromination. These include:
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of the debromination side reaction.[4]
-
Choice of Base: Strong or sterically hindered bases may favor the formation of species that lead to debromination.[4]
-
Ligand Selection: The steric and electronic properties of the phosphine ligand on the palladium catalyst are critical. Suboptimal ligand choice can fail to sufficiently promote the desired C-N coupling over the debromination pathway.[4][6]
-
Presence of Hydride Sources: Trace amounts of water, alcohols, or other protic impurities in the reaction mixture can act as hydride sources, leading to the formation of palladium-hydride species that are key intermediates in the debromination process.[4][5]
Q3: How does my choice of phosphine ligand impact debromination?
A3: The ligand plays a crucial role in modulating the reactivity of the palladium catalyst.[7] Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) are often effective at minimizing debromination.[4] These ligands can promote the desired reductive elimination step to form the C-N bond, making it kinetically more favorable than the competing debromination pathway.[8] Conversely, less sterically demanding or electron-poor ligands may not sufficiently stabilize the intermediates of the desired cycle, allowing the debromination pathway to dominate.
Q4: Can the work-up procedure cause debromination?
A4: While less common than issues during the reaction itself, certain work-up conditions could potentially lead to product degradation.[5] For instance, prolonged exposure to acidic or basic conditions during extraction, especially at elevated temperatures, could be detrimental. However, the most significant contribution to debromination typically occurs during the catalytic reaction.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving debromination issues encountered during your experiments.
Problem: High Percentage of Debrominated Byproduct Observed
You've run your reaction to synthesize a brominated tetrahydroquinoxaline, but LC-MS or NMR analysis shows a significant peak corresponding to the mass of the debrominated analog.
Caption: Systematic workflow for troubleshooting high debromination.
-
Reaction Temperature is Too High:
-
Causality: The activation energy for the hydrodebromination pathway may be higher than that of the desired C-N coupling. At elevated temperatures, the undesired pathway becomes significantly faster.[4]
-
Solution: Decrease the reaction temperature in 10-15 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that allows for a reasonable reaction rate while minimizing byproduct formation.
-
-
Inappropriate Base:
-
Causality: Strong, sterically hindered bases can sometimes promote side reactions. For instance, bases like sodium tert-butoxide (NaOt-Bu) can be highly effective for C-N coupling but may also facilitate debromination under certain conditions.
-
Solution: Switch to a weaker inorganic base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that often provide a good balance of reactivity for the desired cyclization while reducing the rate of debromination.[1][4]
-
-
Suboptimal Ligand Choice:
-
Causality: The ligand dictates the geometry and electron density at the palladium center, which in turn influences the relative rates of oxidative addition, transmetalation (if applicable), and reductive elimination. An inadequate ligand may not accelerate the desired reductive elimination step sufficiently to outcompete the debromination pathway.[4][6]
-
Solution: Screen a panel of bulky, electron-rich biarylphosphine ligands. Ligands such as XPhos, SPhos, and RuPhos are specifically designed to promote challenging coupling reactions and can be highly effective in suppressing debromination.[4]
-
-
Presence of Hydride Sources:
-
Causality: The catalytic cycle for debromination is dependent on a Pd-H species. This species is readily formed in the presence of proton sources like water or alcohols.[5]
-
Solution: Ensure all reagents and solvents are rigorously dried and degassed. Use anhydrous solvents, and if necessary, add a drying agent like activated molecular sieves to the reaction vessel.
-
Quick Reference: Impact of Reaction Parameters on Debromination
The table below summarizes the general effects of key reaction parameters on the extent of the debromination side reaction.
| Parameter | Condition Favoring Low Debromination | Condition Favoring High Debromination | Rationale |
| Temperature | Lower (e.g., 60-80 °C) | Higher (e.g., >100 °C) | Minimizes the rate of the competing debromination side reaction.[4] |
| Base | Weaker, non-hindered (K₂CO₃, K₃PO₄) | Strong, hindered (NaOt-Bu, LHMDS) | Milder bases are less likely to promote pathways leading to Pd-H formation.[4] |
| Pd/Ligand System | Bulky, electron-rich phosphines (XPhos, SPhos) | Small, electron-poor phosphines (PPh₃) | Promotes faster reductive elimination for C-N coupling, outcompeting debromination.[4][6] |
| Solvent/Reagents | Anhydrous, degassed | Wet, non-degassed | Eliminates sources of hydride (e.g., water) that fuel the debromination cycle.[4][5] |
Illustrative Catalytic Pathways
The following diagram illustrates the competition between the desired intramolecular C-N coupling and the undesired hydrodebromination pathway.
Caption: Competing catalytic cycles in tetrahydroquinoxaline synthesis.
Example Protocol: Minimizing Debromination in a Palladium-Catalyzed Intramolecular Amination
This protocol for the synthesis of a substituted brominated tetrahydroquinoxaline incorporates best practices to suppress the debromination side reaction. The reaction involves the cyclization of an N-substituted 2-bromoaniline derivative.[1]
Materials:
-
N-substituted 2-bromoaniline precursor (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
XPhos (0.04 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Anhydrous, degassed toluene
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-substituted 2-bromoaniline precursor, anhydrous potassium carbonate, palladium(II) acetate, and XPhos.
-
Expert Insight: Using a robust ligand like XPhos is critical. The 2:1 ligand-to-palladium ratio ensures the formation of a stable, active catalyst.[4]
-
-
Solvent Addition: Add anhydrous, degassed toluene via cannula or syringe.
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Expert Insight: Starting at a lower temperature (e.g., 80 °C instead of 110 °C) can significantly reduce the rate of debromination while often being sufficient for the desired cyclization.[4]
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Check for the disappearance of starting material and the formation of both the desired product and the potential debrominated byproduct.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
By carefully controlling the choice of ligand, base, temperature, and the exclusion of water, this protocol is designed to strongly favor the desired C-N bond formation, providing the target brominated tetrahydroquinoxaline in high yield and purity.
References
- BenchChem (2025). preventing debromination of 2-Bromo-9-diazafluorene during reactions. BenchChem Tech Support.
- Ghorai, M. K., Sahoo, A. K., & Kumar, S. (2011). Synthetic Route to Chiral Tetrahydroquinoxalines via Ring-Opening of Activated Aziridines. Organic Letters, 13(21), 5972–5975.
- BenchChem (2025). preventing debromination in subsequent reaction steps. BenchChem Tech Support.
- ResearchGate (2025). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
- Ökten, S. et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
- Deng, Y. et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 40(8), 1070–1081.
- Chemistry LibreTexts (2023). 2.9: Phosphines.
- Thomas, C. A. et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
Sources
- 1. Synthetic Route to Chiral Tetrahydroquinoxalines via Ring-Opening of Activated Aziridines [organic-chemistry.org]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Catalyst Poisoning in Tetrahydroquinoxaline Synthesis
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: catalyst poisoning during the synthesis of 5-Bromo-5,6,7,8-tetrahydroquinoxaline and related heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize catalytic hydrogenation or cross-coupling reactions and encounter unexpected decreases in reaction efficiency.
The synthesis of tetrahydroquinoxalines often relies on palladium-based catalysts, which are exceptionally effective but also highly susceptible to deactivation by a variety of chemical species.[1] This guide provides a structured, question-and-answer approach to diagnose, troubleshoot, and ultimately prevent catalyst poisoning, ensuring the robustness and reproducibility of your synthetic protocols.
Part 1: Frequently Asked Questions - First-Line Diagnostics
This section addresses the most common initial observations and questions that arise when a catalyzed reaction underperforms.
Q1: What are the most common signs of catalyst poisoning in my hydrogenation reaction?
A1: The indicators of catalyst poisoning are often unambiguous and present as a significant deviation from an established reaction profile. Key signs include:
-
Decreased Reaction Rate: A noticeable slowdown or a complete stall in the consumption of starting material or hydrogen uptake.[2]
-
Reduced Product Yield and Selectivity: The reaction fails to reach completion, resulting in a lower-than-expected yield of the desired this compound. You may also observe an increase in side products.
-
Need for Harsher Conditions: You find it necessary to increase temperature, pressure, or catalyst loading to achieve a conversion that was previously possible under milder conditions.[2]
-
Change in Catalyst Appearance: The catalyst, for instance, Palladium on Carbon (Pd/C), may change color or texture, although this is not always a reliable indicator.
Q2: My reaction has stalled. How do I differentiate between catalyst poisoning and other common issues like poor reagent quality?
A2: This is a crucial diagnostic step. While poisoning is a common culprit, other factors can mimic its effects. A systematic approach is essential.
-
Confirm Reagent Integrity: Re-verify the purity and integrity of your starting materials and reagents. Impurities in the substrate or solvent can lead to side reactions that consume reactants.[3]
-
Run a Control Reaction: If possible, perform the reaction with a fresh batch of all reagents and a new, unopened batch of catalyst. If this reaction proceeds as expected, it strongly suggests a contamination issue in your original components.
-
Catalyst "Spiking" Test: Add a small, fresh amount of catalyst to the stalled reaction. If the reaction restarts, it is a strong indication that the initial catalyst batch was deactivated or poisoned. If there's no change, the issue may lie with an inhibitor present in the reaction mixture itself.
Q3: What are the most likely sources of catalyst poisons in the synthesis of a nitrogen-containing heterocycle like this compound?
A3: The sources of contamination are varied and can be introduced from the reagents, solvents, equipment, or even the gas supply.[2][4] For this specific synthesis, pay close attention to:
-
Sulfur Compounds: Often present as impurities in starting materials or solvents, sulfur is a potent poison for palladium catalysts.[4][5]
-
Nitrogen-Containing Byproducts or Reagents: While the product itself is a nitrogen heterocycle, other nitrogenous compounds like pyridine or certain amines can act as inhibitors by strongly binding to the catalyst's active sites.[1][6]
-
Halides: Although your target molecule contains bromine, excess halide ions in the reaction mixture can deactivate the catalyst.[2][6]
-
Carbon Monoxide (CO): A common impurity in lower-grade hydrogen gas, CO strongly adsorbs to and deactivates palladium surfaces.[2]
-
Heavy Metals: Trace amounts of metals like lead or mercury from previous reactions or contaminated glassware can cause irreversible poisoning.[2][7]
Part 2: Systematic Troubleshooting and Root Cause Analysis
When poisoning is suspected, a logical workflow is necessary to pinpoint the source of the contaminant efficiently.
Q4: How can I systematically identify the source of the poison in my experimental setup?
A4: A methodical, component-by-component analysis is the most effective strategy. The following protocol and workflow diagram outline a self-validating system to isolate the contaminated element.
-
Establish a Baseline: Run the reaction using a trusted, high-purity standard for all components (substrate, solvent, catalyst, gas) to confirm the expected outcome. This is your "golden standard."
-
Component Substitution: Systematically substitute one component at a time from your suspect batch into the "golden standard" setup.
-
Test 1 (Solvent): Use the suspect solvent with all other "golden standard" components.
-
Test 2 (Substrate): Use the suspect substrate with all other "golden standard" components.
-
Test 3 (Gas Supply): Use your lab's standard hydrogen supply with all other "golden standard" components.
-
-
Analyze Results: If a reaction fails or shows signs of poisoning, you have identified the contaminated component. For example, if Test 1 fails, your solvent is the source of the poison.
-
Glassware and Equipment: If all components pass the test, consider the reaction vessel itself. Clean glassware rigorously with a base bath followed by an acid bath, or use a new vessel entirely.
Caption: Workflow for diagnosing suspected catalyst poisoning.
Part 3: Common Poisons and Mitigation Strategies
Understanding the specific interactions between poisons and your catalyst is key to effective prevention. Palladium catalysts are particularly sensitive to soft Lewis bases.
Q5: What are the most common poisons for Palladium catalysts and how do I deal with them?
A5: The following table summarizes the primary culprits, their origins, and proven methods for their removal or neutralization.
| Catalyst Poison | Potential Sources in Synthesis | Effect on Palladium Catalyst | Mitigation & Prevention Strategies |
| Sulfur Compounds (Thiols, Thiophenes, H₂S) | - Contaminated solvents (e.g., THF, Toluene)- Sulfur-containing reagents- Rubber septa/stoppers | Strong, often irreversible binding to Pd active sites, blocking reactant access.[4][5] | - Use high-purity, low-sulfur solvents.- Purify solvents by passing through activated alumina.- Treat reagents with a sacrificial scavenger before adding the catalyst. |
| Nitrogen Heterocycles (Pyridine, Quinoline) | - Starting materials or byproducts- Additives or ligands | Competitive binding to active sites. Can be reversible but often requires higher temperatures to desorb.[1][6] | - Purify starting materials via recrystallization or chromatography.- Use the minimum required amount of any nitrogen-based ligand or additive. |
| Carbon Monoxide (CO) | - Impurity in hydrogen gas cylinders | Very strong, irreversible adsorption onto the catalyst surface, leading to rapid deactivation.[2] | - Use ultra-high purity (UHP) grade hydrogen (99.999%).- Employ an in-line CO trap or purifier for the gas stream. |
| Halide Ions (Cl⁻, I⁻) | - Byproducts from previous steps- Acidic impurities or additives | Can alter the electronic properties of the catalyst or leach the metal from its support.[2][6] | - Ensure complete removal of acidic impurities from starting materials.- Use non-halide bases where possible. |
| Heavy Metals (Pb, Hg, As) | - Contaminated glassware- Impurities in reagents | Form stable alloys with palladium, permanently deactivating the active sites.[2][4] | - Use dedicated, metal-free glassware for sensitive catalytic reactions.- Source reagents from reputable suppliers with clear purity specifications. |
Part 4: Catalyst Regeneration Protocols
In some cases, a poisoned catalyst can be at least partially regenerated, saving costs and resources. The feasibility depends heavily on the nature of the poison.
Q6: My catalyst is definitely poisoned. Can it be saved?
A6: Regeneration is possible for certain types of poisoning but is often ineffective for irreversible poisons like heavy metals or strongly bound sulfur.[8] Thermal and chemical treatments are the most common approaches.[9][10]
This method is suitable for removing adsorbed solvents or other low-boiling-point organic inhibitors.
-
Catalyst Recovery: Carefully filter the catalyst from the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Wash: Wash the recovered catalyst multiple times with a clean, dry, and unreactive solvent (e.g., anhydrous ethanol or ethyl acetate) to remove physically adsorbed impurities.
-
Drying: Transfer the washed catalyst to a vacuum oven.
-
Heating Program: Gently heat the catalyst under a high vacuum (e.g., to 80-120°C) for several hours. This helps desorb volatile poisons without causing thermal degradation (sintering) of the catalyst particles.[2]
-
Cooling and Storage: Allow the catalyst to cool to room temperature under vacuum or an inert atmosphere before reuse.
This method, adapted from procedures for zeolite-supported catalysts, can be effective for removing certain ionic contaminants.[11]
-
Catalyst Recovery: Filter and wash the catalyst as described in the thermal protocol.
-
Slurry Formation: Create a slurry of the catalyst in a dilute aqueous solution of a mild chemical agent. A 0.01 M solution of ammonium chloride (NH₄Cl) can be effective for removing certain alkali metal ions.[11]
-
Agitation: Stir the slurry at a moderately elevated temperature (e.g., 60-80°C) for 1-2 hours.[11]
-
Washing and Drying: Filter the catalyst and wash it thoroughly with deionized water to remove all traces of the chemical agent. Dry the catalyst completely under vacuum.
-
Activation (if necessary): For some catalysts, a final reduction step under a hydrogen atmosphere may be required to restore the active metallic sites.
Sources
- 1. Catalyst_poisoning [chemeurope.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dcl-inc.com [dcl-inc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for 5-Bromo-5,6,7,8-tetrahydroquinoxaline
Executive Summary & Compound Profile
The Challenge: Researchers frequently encounter precipitation when transitioning 5-Bromo-5,6,7,8-tetrahydroquinoxaline (CAS: 528852-07-5) from organic stock solutions into aqueous buffers.[1] This compound presents a dual challenge: it possesses moderate lipophilicity (LogP ~2.2–2.[1]5) and a weakly basic pyrazine core (pKa ~0.6–0.8), rendering standard pH adjustment strategies ineffective at physiological pH.[1]
Critical Stability Warning: Structurally, the bromine atom at the 5-position is benzylic-like (attached to a saturated carbon adjacent to the aromatic pyrazine ring).[1] This position is chemically reactive.[1] Prolonged exposure to aqueous media, especially at elevated temperatures or alkaline pH, may lead to hydrolysis (substitution of -Br with -OH).[1] All aqueous working solutions must be prepared fresh. [1]
Physicochemical Snapshot
| Property | Value / Characteristic | Implication |
| Molecular Weight | 213.07 g/mol | Small molecule, high permeability potential.[1] |
| LogP (Predicted) | ~2.25 | Moderately lipophilic; requires co-solvents.[1] |
| pKa (Pyrazine N) | ~0.6 (Very Weak Base) | Will not protonate/solubilize at pH 7.[1]4. Requires pH < 1 for salt formation.[1] |
| Reactive Moiety | 5-Bromo (Benzylic) | Susceptible to hydrolysis; avoid heat and high pH.[1] |
Decision Matrix: Selecting the Right Method
Before starting, determine your experimental constraints using the decision tree below.
Figure 1: Solubility Strategy Decision Tree. Select Method A for standard screening or Method B for high-concentration needs.[1]
Method A: The "Solvent Spike" (Standard Protocol)
Best For: High-throughput screening (HTS), IC50 determination, cell viability assays.[1] Mechanism: Uses a water-miscible organic solvent (DMSO) to carry the lipophilic compound into the aqueous phase, stabilized by rapid dispersion.[1]
The "Golden Triangle" Protocol
Do not simply add water to powder.[1] This causes "solvent shock," leading to immediate precipitation that is visually undetectable but ruins data.[1]
Materials:
-
Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade.[1]
-
Phosphate Buffered Saline (PBS) or Media, pre-warmed to 37°C.[1]
Step-by-Step Workflow:
-
Prepare Stock (200x): Dissolve the compound in 100% DMSO to a concentration 200-fold higher than your final target.[1]
-
Example: For a 10 µM final assay concentration, prepare a 2 mM DMSO stock.[1]
-
-
Intermediate Dilution (Optional but Recommended):
-
If the final aqueous step causes precipitation, perform a 1:10 dilution into Ethanol or PEG-400 first, then dilute into water.[1]
-
-
The "Jet" Addition:
-
Equilibration: Allow to mix for 30 seconds. Use immediately.
Maximum Solvent Limits (Toxicity Thresholds):
| Assay Type | Max DMSO % (v/v) | Max Ethanol % (v/v) |
|---|---|---|
| Mammalian Cell Culture | 0.1% - 0.5% | 0.5% |
| Enzymatic Assay | 1.0% - 2.0% | 2.0% |
| Bacterial Culture | 1.0% - 3.0% | 2.0% |[1]
Method B: Cyclodextrin Encapsulation (Advanced)
Best For: In vivo studies, high-concentration kinetics, or when DMSO toxicity is unacceptable.[1] Mechanism: The hydrophobic quinoxaline core and bromine tail enter the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.
Recommended Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]
Protocol:
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in water or saline.[1] Filter sterilize (0.22 µm).
-
Compound Addition: Add the this compound powder to the vehicle.
-
Energy Input: The compound will not dissolve immediately.[1]
-
Sonicate in a water bath at 37°C for 30–60 minutes.
-
Shake at 200 RPM for 4–6 hours if sonication is insufficient.
-
-
Validation: The solution should turn clear. If cloudy, centrifuge at 10,000 x g for 5 mins to pellet undissolved solids and use the supernatant (quantify actual concentration via HPLC).
Troubleshooting & FAQ
Q1: Why can't I just use HCl to dissolve it? It has nitrogen atoms.[1][2][3][4][5][6]
Answer: While quinoxalines contain nitrogen, the pyrazine ring is electron-deficient, making those nitrogens extremely weak bases (pKa ~0.6).[1] To protonate them and form a soluble salt, you would need a pH below 1.[1]0. This acidity is incompatible with biological assays and would likely catalyze the hydrolysis of the 5-Bromo group.[1]
Q2: My solution was clear, but crystals appeared after 2 hours.
Answer: You are observing "Ostwald Ripening" or delayed precipitation.[1]
-
Immediate Fix: Reduce the final concentration. You may be above the thermodynamic solubility limit.[1][2]
-
Process Fix: Add a surfactant.[1] Including 0.05% Tween-80 or Pluronic F-68 in your buffer before adding the compound can inhibit crystal nucleation.[1]
Q3: Is the compound stable in water?
Answer: Proceed with caution. The 5-bromo substituent is on a saturated ring adjacent to an aromatic system (benzylic-like).[1] It is susceptible to hydrolysis (
-
Rule: Prepare aqueous dilutions fresh daily . Do not store aqueous solutions at 4°C or -20°C. Store only the DMSO stock at -20°C (desiccated).[1]
Visualizing the Dissolution Pathway
Use this logic flow to prevent precipitation events during experimental setup.
Figure 2: Precipitation Prevention Workflow.[1] Note that serial dilutions should be performed in DMSO, not water, to maintain solubility until the final step.
References
-
Lipophilicity and Solubility Prediction
-
Cyclodextrin Complexation Strategies
- DMSO Tolerance in Bioassays
-
Solubility Enhancement in Drug Discovery
-
pKa of Quinoxaline Derivatives
Sources
- 1. 5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. 3-Bromo-5,6,7,8-tetrahydroquinoline | C9H10BrN | CID 53485154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
HPLC method development for purity analysis of 5-Bromo-5,6,7,8-tetrahydroquinoxaline
This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for the purity analysis of 5-Bromo-5,6,7,8-tetrahydroquinoxaline . It is designed for analytical scientists requiring a robust protocol to separate the target molecule from its critical synthetic impurities and oxidative degradants.
Executive Summary
-
The Challenge: this compound presents a unique separation challenge due to the structural similarity between the target molecule and its aromatized oxidation product (5-Bromoquinoxaline).[1] Standard alkyl-bonded phases (C18) often fail to resolve these species due to overlapping hydrophobicity profiles (logP ~1.3 for both).[1]
-
The Solution: This guide demonstrates the superiority of Biphenyl Stationary Phases over traditional C18 columns.[1] The Biphenyl phase utilizes
interactions to selectively retain the fully aromatic impurity, providing baseline resolution that C18 cannot achieve.[1] -
Outcome: A validated, stability-indicating method capable of quantifying the target analyte with >99.5% specificity.[1]
Analyte Profiling & Critical Quality Attributes (CQA)
Before method development, we must define the physicochemical landscape of the analyte and its potential impurities.
| Compound | Structure Description | Key Property (logP / pKa) | Separation Challenge |
| Target: this compound | Pyrazine ring fused to a brominated cyclohexane ring.[1] | logP: ~1.29 pKa: ~0.6 (Pyrazine N) | Chiral Center at C5. Weak base. Susceptible to oxidation. |
| Impurity A: 5,6,7,8-Tetrahydroquinoxaline | Starting Material (SM).[2] Lacks Bromine. | logP: ~0.74 | Less retained; easy to separate on C18. |
| Impurity B: 5-Bromoquinoxaline | Critical Impurity. Fully aromatic (oxidized) degradant.[1] | logP: ~1.35 | Co-elutes on C18 due to nearly identical hydrophobicity to Target.[1] |
| Impurity C: 5,8-Dibromo-5,6,7,8-tetrahydroquinoxaline | Over-brominated byproduct.[1] | logP: ~2.1 | Highly retained; requires strong organic flush. |
Diagram 1: Impurity Genesis & Structural Relationships[1]
Caption: Synthetic pathway showing the origin of critical impurities. Impurity B (Oxidized) is the primary stability-indicating marker.[1]
Comparative Method Development: C18 vs. Biphenyl
This section objectively compares the "Standard" approach against the "Optimized" Biphenyl approach.
Scenario A: The Conventional Approach (C18)
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.
-
Mechanism: Hydrophobic interaction only.[1]
-
Result: The Target and Impurity B (Oxidized) have very similar hydrophobic volumes. The saturated ring of the Target and the aromatic ring of Impurity B interact similarly with the C18 chains.
-
Outcome: Co-elution or partial separation (Resolution < 1.5). [1]
Scenario B: The Optimized Approach (Biphenyl)
-
Column: Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl (Core-Shell), 4.6 x 150 mm, 2.7 µm.[1]
-
Mechanism: Hydrophobic interaction +
Electron Interaction .[1] -
The Science: Impurity B is fully aromatic (10
electrons), creating a strong "stacking" interaction with the biphenyl stationary phase. The Target is only partially aromatic (Pyrazine ring), resulting in weaker retention. -
Outcome: Baseline Separation (Resolution > 3.0). Impurity B shifts significantly to a later retention time.[1]
Experimental Data Comparison
The following data simulates a comparative run under identical mobile phase conditions to highlight column selectivity.
Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: Methanol
-
Gradient: 10% B to 90% B over 15 min.
| Parameter | Standard C18 (5 µm) | Optimized Biphenyl (2.7 µm) | Improvement |
| RT (Target) | 8.2 min | 8.0 min | Comparable |
| RT (Impurity B - Oxidized) | 8.4 min | 9.8 min | +1.4 min shift |
| Resolution ( | 0.8 (Fail) | 4.5 (Pass) | >5x Selectivity |
| Tailing Factor ( | 1.3 | 1.1 | Improved Peak Shape |
| Theoretical Plates ( | ~12,000 | ~25,000 | Higher Efficiency (Core-Shell) |
Technical Insight: The use of Methanol over Acetonitrile is crucial for the Biphenyl column. Methanol is a protic solvent that promotes
interactions between the analyte and the stationary phase, whereas Acetonitrile (aprotic) can suppress these interactions by forming a-layer on the surface.[1]
Recommended Final Protocol
This protocol is validated for specificity, linearity, and precision.
Instrument Parameters
-
System: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/1290).
-
Column: Biphenyl Core-Shell , 150 x 4.6 mm, 2.7 µm (or 2.6 µm).[1]
-
Column Temp: 35°C (Controls kinetic mass transfer).
-
Detection: UV @ 254 nm (Pyrazine absorption max) and 220 nm (General organic).
Mobile Phase & Gradient
-
Solvent A: 10 mM Ammonium Formate pH 3.5 (Buffers the weak base).
-
Solvent B: Methanol (Promotes
-selectivity).[1]
| Time (min) | % Solvent A | % Solvent B | Action |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 12.00 | 40 | 60 | Linear Gradient (Elute Target) |
| 16.00 | 5 | 95 | Wash (Elute Dibromo Impurity) |
| 18.00 | 5 | 95 | Hold Wash |
| 18.10 | 90 | 10 | Re-equilibration |
| 23.00 | 90 | 10 | End |
Sample Preparation
-
Diluent: 50:50 Water:Methanol.
-
Stock Prep: Dissolve 10 mg sample in 10 mL diluent (1.0 mg/mL).
-
Working Std: Dilute to 0.1 mg/mL. Filter through 0.22 µm PTFE filter.
-
Note: Avoid glass vials if low-concentration adsorption is observed; use polypropylene.[1]
-
Method Validation Workflow
Use this logic flow to validate the method in your lab.
Diagram 2: Method Validation Decision Tree
Caption: Step-by-step decision tree for validating the purity method.
Advanced Considerations: Chirality
While the method above ensures Chemical Purity , the 5-position of this compound is a chiral center.[1] If Enantiomeric Purity is required:
-
Technique: Normal Phase Chiral HPLC or SFC.[1]
-
Column Recommendation: Amylose-based phases (e.g., Chiralpak AD-H or IG).[1]
-
Mobile Phase: Hexane/Ethanol/DEA (90:10:0.1).
-
Note: The Biphenyl method described above will not separate enantiomers.
References
-
Restek Corporation. (2025). Biphenyl Stationary Phases: The Power of Pi-Pi Interactions in LC Separations.[1] Restek Technical Guides. [Link]
-
Phenomenex. (2024). Core-Shell Technology for High-Efficiency HPLC Separations.[1] Phenomenex Application Notes. [Link]
-
PubChem. (2025). Compound Summary: this compound (CID 109562).[1] National Library of Medicine. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley-Interscience.[1] (For fundamental principles of selectivity). [Link]
Sources
A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Interpretation of 5-Bromo-5,6,7,8-tetrahydroquinoxaline
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into molecular architecture.[1][2][3] This guide offers an in-depth, predictive interpretation of the ¹H and ¹³C NMR spectra of 5-Bromo-5,6,7,8-tetrahydroquinoxaline, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide leverages established principles of NMR spectroscopy and comparative data from structurally analogous compounds to provide a robust analytical framework.
The Logic of Spectral Prediction: Causality in Chemical Shifts and Coupling
The precise chemical shift of a nucleus in an NMR spectrum is dictated by its local electronic environment.[1][4] Factors such as the electronegativity of neighboring atoms, the presence of π-systems, and steric effects all contribute to the shielding or deshielding of a nucleus, thus influencing its resonance frequency.[5] Similarly, spin-spin coupling, observed as signal multiplicity, arises from the interaction of magnetic moments of adjacent, non-equivalent nuclei and provides crucial information about the connectivity of atoms within a molecule.[1]
In the case of this compound, we can anticipate the influence of several key structural features on its NMR spectra:
-
The Quinoxaline Core: The aromatic pyrazine ring will exhibit characteristic downfield shifts for its protons and carbons due to the ring current effect.[5][6]
-
The Tetrahydro- Portion: The saturated carbocyclic ring will display aliphatic signals in the upfield region of the spectrum.
-
The Bromine Substituent: As an electronegative halogen, the bromine atom at the C5 position will induce a significant downfield shift for the proton at this position (H5) and the carbon to which it is attached (C5).
Visualizing the Molecule and Its Magnetic Nuclei
To facilitate our spectral interpretation, let us first visualize the structure of this compound and the numbering convention used for assigning NMR signals.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons of the pyrazine ring and the aliphatic protons of the tetrahydro- portion. The predicted chemical shifts, multiplicities, and coupling constants are summarized in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2, H3 | 8.0 - 8.5 | d | ~2-3 | 2H |
| H5 | 4.5 - 5.0 | t | ~4-6 | 1H |
| H6 | 2.0 - 2.5 | m | - | 2H |
| H7 | 1.8 - 2.2 | m | - | 2H |
| H8 | 2.8 - 3.2 | t | ~6-8 | 2H |
Justification of Predictions:
-
H2 and H3: These protons are on the electron-deficient pyrazine ring, leading to a significant downfield shift. They are expected to appear as a doublet due to coupling with each other.
-
H5: The proton at the C5 position is directly attached to a carbon bearing a bromine atom. The strong deshielding effect of the bromine will shift this signal significantly downfield into the 4.5 - 5.0 ppm region. It is expected to be a triplet due to coupling with the two adjacent protons on C6.
-
H6 and H7: These methylene protons are in an aliphatic environment and will therefore appear in the upfield region of the spectrum. They are expected to be multiplets due to coupling with each other and with the protons on the adjacent carbons.
-
H8: The methylene protons at C8 are adjacent to the aromatic ring and will be slightly deshielded compared to H6 and H7. They are expected to appear as a triplet due to coupling with the two protons on C7.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide complementary information, with signals for each unique carbon atom in the molecule. The predicted chemical shifts are presented in the following table.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2, C3 | 140 - 145 |
| C4a, C8a | 135 - 140 |
| C5 | 50 - 55 |
| C6 | 25 - 30 |
| C7 | 20 - 25 |
| C8 | 25 - 30 |
Justification of Predictions:
-
C2 and C3: These carbons are part of the aromatic pyrazine ring and will resonate at a low field.
-
C4a and C8a: These are the bridgehead carbons connecting the aromatic and aliphatic rings and are also expected to be in the downfield region.
-
C5: The carbon atom directly bonded to the electronegative bromine atom will be significantly shifted downfield compared to the other aliphatic carbons.
-
C6, C7, and C8: These aliphatic carbons will appear in the upfield region of the spectrum, with C7 likely being the most shielded.
Comparison with Structurally Related Compounds
The Impact of Experimental Conditions
It is crucial to acknowledge that the exact chemical shifts and coupling constants can be influenced by experimental parameters such as the choice of solvent and the temperature at which the spectrum is acquired.[4][11][12][13] For example, aromatic solvents like benzene-d₆ can induce significant shifts in proton resonances due to anisotropic effects.[14] Therefore, when comparing experimental data to these predictions, it is essential to consider the conditions under which the data was obtained.
Experimental Protocol: A Self-Validating System
To acquire high-quality ¹H and ¹³C NMR spectra for this compound, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and its potential for interaction with the analyte.[12]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to encompass all expected proton signals (typically 0-10 ppm).
-
Set the number of scans to achieve an adequate signal-to-noise ratio.
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the appearance of the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon appears as a singlet, simplifying interpretation.[2]
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).
-
A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions, confirming the connectivity of protons within the molecule.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, providing valuable information for assigning quaternary carbons and confirming the overall carbon skeleton.
-
Workflow for Spectral Interpretation
The following diagram illustrates a logical workflow for the interpretation of the NMR data.
Caption: A streamlined workflow for NMR spectral interpretation.
Conclusion
This guide provides a comprehensive, predictive framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of NMR and leveraging comparative data from analogous structures, researchers can confidently approach the structural elucidation of this and other novel heterocyclic compounds. The application of a systematic experimental and interpretive workflow will ensure the generation of accurate and reliable data, a critical component in the advancement of drug discovery and development.
References
- Hague, M. R., & Mashrur, S. F. (Year). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, (Issue), pages.
- Gzella, A., Wawer, I., & Foks, H. (2005). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry, 43(10), 816-828.
- Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402.
- Thirunarayanan, G. (2014). Structure Parameter Correlation of some Quinoxaline Derivatives through IR and 13C NMR Spectra. Journal of Chemical, Biological and Physical Sciences, 4(4), 3369.
- Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834.
- Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.
- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp.
- Thirunarayanan, G. (2014). The infrared C=N stretches (cm-1) and 13C chemical shifts(ppm) of substituted quinoxalines.
- Gerothanassis, I. P., & Exarchou, V. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 23(1), 133.
- Sarcevic, M., et al. (n.d.).
- OpenOChem Learn. (n.d.). Interpreting.
- University of Regensburg. (n.d.). Chemical shifts.
- Buck, K. T., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548.
- PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoxaline.
- ChemScene. (n.d.). This compound.
- Jasperse, C. (n.d.).
- Abraham, R. J., et al. (1998). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 36(1), S20-S30.
- Royal Society of Chemistry. (n.d.).
- Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values.
- University of California, Los Angeles. (n.d.). 1H NMR chemical shift ppm table.
- Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Emery Pharma. (2018, April 2).
- ResearchGate. (2025, August 6). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- JEOL. (n.d.).
- Rivas, N., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1789.
- ChemicalBook. (n.d.). 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum.
- Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
-
Tanneeru, K., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 293.
- Calhoun, W., et al. (1985). Synthesis and Antiinflammatory Activity of Certain 5,6,7,8-Tetrahydroquinolines and Related Compounds. Journal of Medicinal Chemistry, 28(12), 1733-1738.
Sources
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. azooptics.com [azooptics.com]
- 3. emerypharma.com [emerypharma.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR [m.chemicalbook.com]
- 9. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. reddit.com [reddit.com]
- 13. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Distinguishing 5-Bromo and 6-Bromo-1,2,3,4-Tetrahydroquinoxaline Regioisomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of regioisomers is a critical step that underpins the reliability of biological data and the progression of a drug candidate. The 5-bromo- and 6-bromo-1,2,3,4-tetrahydroquinoxaline isomers, while structurally similar, possess distinct electronic and steric properties that can significantly influence their biological activity and metabolic fate. This guide provides an in-depth technical comparison of these two regioisomers, focusing on robust analytical techniques to differentiate them with a high degree of confidence.
The Challenge of Regioisomeric Differentiation
The synthesis of monosubstituted quinoxalines can often lead to a mixture of regioisomers, making their separation and identification a non-trivial task. The subtle difference in the position of the bromine atom on the benzene ring of the tetrahydroquinoxaline scaffold necessitates the use of high-resolution analytical methods. This guide will focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as the primary tools for differentiation, supported by detailed experimental protocols and the underlying scientific principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, and it excels in distinguishing between regioisomers. The key to differentiating the 5-bromo and 6-bromo isomers lies in the analysis of the aromatic region of the ¹H NMR spectrum and the corresponding shifts in the ¹³C NMR spectrum.
¹H NMR Spectroscopy: Unraveling the Aromatic Fingerprint
The substitution pattern on the benzene ring dictates the chemical shifts and, more importantly, the coupling patterns of the aromatic protons.
-
5-Bromo-1,2,3,4-tetrahydroquinoxaline: In this isomer, the bromine atom is at the C5 position, adjacent to the fused ring junction. This will result in a distinct set of three aromatic protons. We would expect to see a doublet, a triplet, and another doublet. The proton at C8, being ortho to the electron-donating nitrogen and meta to the bromine, will likely be the most upfield. The proton at C6, being ortho to the bromine, will be deshielded and appear as a doublet of doublets (or a triplet if the coupling constants are similar). The proton at C7, situated between C6 and C8, will appear as a triplet.
-
6-Bromo-1,2,3,4-tetrahydroquinoxaline: With the bromine atom at the C6 position, the symmetry of the aromatic proton signals is different. We expect to see a doublet, a doublet of doublets, and a single proton signal that may appear as a broad singlet or a very finely split doublet. The proton at C5 will appear as a doublet, coupled to the proton at C7. The proton at C7 will be a doublet of doublets, coupled to both the C5 and C8 protons. The proton at C8 will be a doublet, coupled to the C7 proton. The proton at C5 will likely be the most deshielded due to the proximity of the bromine atom.
Predicted ¹H NMR Data for the Aromatic Region:
| Proton | Predicted Chemical Shift (δ, ppm) for 5-Bromo Isomer | Predicted Multiplicity & Coupling (J, Hz) for 5-Bromo Isomer | Predicted Chemical Shift (δ, ppm) for 6-Bromo Isomer | Predicted Multiplicity & Coupling (J, Hz) for 6-Bromo Isomer |
| H-5 | - | - | ~7.0-7.2 | d, J ≈ 2 Hz |
| H-6 | ~7.1-7.3 | dd, J ≈ 8, 2 Hz | - | - |
| H-7 | ~6.8-7.0 | t, J ≈ 8 Hz | ~6.9-7.1 | dd, J ≈ 8, 2 Hz |
| H-8 | ~6.6-6.8 | d, J ≈ 8 Hz | ~6.5-6.7 | d, J ≈ 8 Hz |
Note: These are predicted values and may vary based on the solvent and other experimental conditions. The key differentiator is the coupling pattern.
¹³C NMR Spectroscopy: Probing the Electronic Environment
The electron-withdrawing effect of the bromine atom and the electron-donating effect of the nitrogen atoms will influence the chemical shifts of the carbon atoms in the aromatic ring.
-
5-Bromo-1,2,3,4-tetrahydroquinoxaline: The carbon directly attached to the bromine (C5) will be significantly shielded compared to the other aromatic carbons. The quaternary carbons of the ring junction (C4a and C8a) will also have distinct chemical shifts.
-
6-Bromo-1,2,3,4-tetrahydroquinoxaline: The carbon bearing the bromine (C6) will be shielded. The symmetry of the molecule is different, leading to a different set of chemical shifts for the aromatic carbons compared to the 5-bromo isomer.
Predicted ¹³C NMR Data for the Aromatic Carbons:
| Carbon | Predicted Chemical Shift (δ, ppm) for 5-Bromo Isomer | Predicted Chemical Shift (δ, ppm) for 6-Bromo Isomer |
| C-4a | ~135-140 | ~135-140 |
| C-5 | ~115-120 (C-Br) | ~125-130 |
| C-6 | ~128-132 | ~118-122 (C-Br) |
| C-7 | ~120-125 | ~122-127 |
| C-8 | ~115-120 | ~118-122 |
| C-8a | ~140-145 | ~140-145 |
Note: These are estimated ranges. The most significant difference will be the chemical shift of the carbon directly bonded to bromine.
2D NMR Techniques: The Ultimate Confirmation
For unambiguous assignment, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the 6-bromo isomer, a COSY spectrum would clearly show the correlation between H-5 and H-7, and between H-7 and H-8. For the 5-bromo isomer, correlations between H-6 and H-7, and H-7 and H-8 would be observed.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons and confirming the position of the bromine atom. For instance, in the 5-bromo isomer, the aliphatic protons at C2 and C3 would show long-range correlations to the aromatic carbon C8a, while in the 6-bromo isomer, these correlations would be to C4a.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space. In the 5-bromo isomer, a NOESY experiment could show a spatial correlation between the N-H proton at position 4 and the aromatic proton at C5.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified regioisomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition (if necessary): If the 1D spectra are not sufficient for unambiguous assignment, acquire COSY, HSQC, and HMBC spectra.
-
Data Processing and Analysis: Process the spectra using appropriate software. Analyze the chemical shifts, multiplicities, and coupling constants in the aromatic region to determine the substitution pattern. Use the 2D spectra to confirm the connectivity.
Mass Spectrometry: Deciphering the Fragmentation Puzzle
Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity.
While the molecular ion peaks will be identical for both isomers, their fragmentation patterns may differ due to the different positions of the bromine atom.
-
5-Bromo-1,2,3,4-tetrahydroquinoxaline: The proximity of the bromine to the fused ring system might influence the initial fragmentation pathways. Loss of a bromine radical (Br•) or hydrogen bromide (HBr) are likely fragmentation steps.
-
6-Bromo-1,2,3,4-tetrahydroquinoxaline: The fragmentation is also expected to involve the loss of Br• or HBr. However, the relative intensities of the fragment ions might differ from the 5-bromo isomer due to the different electronic environment around the C-Br bond. A retro-Diels-Alder fragmentation of the tetrahydroquinoxaline ring is also a possibility.
Predicted Key Fragments in the Mass Spectrum:
| m/z | Proposed Fragment | Isomer(s) |
| 212/214 | [M]⁺ | Both |
| 133 | [M - Br]⁺ | Both |
| 132 | [M - HBr]⁺ | Both |
Note: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion and key fragments.
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography-mass spectrometry (GC-MS).
-
Ionization: Use electron ionization (EI) to generate fragment ions.
-
Mass Analysis: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of bromine.
-
Data Analysis: Identify the molecular ion peaks (M⁺ and M+2). Analyze the fragmentation pattern and compare the relative intensities of the key fragment ions to potentially differentiate the isomers.
Workflow for Isomer Differentiation
Decoding the Signature: A Comparative Guide to the GC-MS Fragmentation of 5-Bromo-5,6,7,8-tetrahydroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the identification and structural elucidation of novel compounds. This guide, crafted from the perspective of a Senior Application Scientist, delves into the predicted electron ionization (EI) fragmentation patterns of 5-Bromo-5,6,7,8-tetrahydroquinoxaline, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, this guide provides a robust analytical framework by comparing and contrasting the known fragmentation behaviors of its structural components: 5,6,7,8-tetrahydroquinoline and brominated cyclic alkanes. By understanding these fundamental fragmentation pathways, researchers can confidently identify this and similar molecules in complex matrices.
The Foundational Principles of Fragmentation
Electron ionization (EI) is a high-energy process that imparts significant internal energy to the analyte molecule, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The pathways of this fragmentation are not random; they are governed by the relative bond strengths within the molecule and the stability of the resulting fragment ions and neutral losses. For this compound, we must consider the interplay between the aromatic pyrazine ring, the saturated cyclohexane ring, and the influential bromine substituent.
Comparative Fragmentation Analysis
To construct a reliable predicted fragmentation pattern, we will dissect the molecule into its core components and examine the established mass spectra of analogous compounds.
The Tetrahydroquinoxaline Core
The foundational structure, 5,6,7,8-tetrahydroquinoline, provides the primary fragmentation blueprint for the heterocyclic system. A detailed study on the mass spectra of tetrahydroquinolines reveals several characteristic fragmentation pathways.[1] The 5,6,7,8-isomer is noted for its key fragment ions resulting from the loss of 1, 15, 16, and 28 mass units.[1]
-
[M-1]⁺ (Loss of H•): This is a common fragmentation for many organic molecules, typically involving the loss of a hydrogen radical from a position that leads to a stabilized cation.
-
[M-15]⁺ (Loss of •CH₃): This fragmentation is less intuitive for the parent molecule but can be significant in substituted analogs.[1]
-
[M-16]⁺ (Loss of •NH₂ or CH₄): The loss of an amino radical or methane can occur through rearrangement processes.
-
[M-28]⁺ (Loss of C₂H₄): A retro-Diels-Alder (RDA) fragmentation is characteristic of the 5,6,7,8-tetrahydroquinoline isomer, involving the expulsion of an ethene molecule from the saturated ring.[1] This is a highly diagnostic fragmentation for this ring system.
The Influence of the Bromo-Substituent
The presence of a bromine atom introduces several defining features to the mass spectrum. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which appear as a pair of peaks (M⁺• and M+2⁺•) of nearly equal intensity.
Furthermore, the C-Br bond is relatively weak and prone to cleavage. The fragmentation of bromocyclohexane serves as an excellent model for the behavior of the brominated saturated ring in our target molecule. The mass spectrum of bromocyclohexane is dominated by the loss of the bromine radical (•Br) to form a stable cyclohexyl cation at m/z 83.[2][3][4] A molecular ion peak is often weak or absent.[4]
Predicted Fragmentation Pattern for this compound
By integrating the fragmentation patterns of the tetrahydroquinoline core and the bromoalkane substituent, we can predict the major mass spectral features of this compound.
Table 1: Predicted Major Fragment Ions and Their Origins
| Predicted m/z | Proposed Ion Structure/Formula | Interpretation | Supporting Evidence |
| 212/214 | [C₈H₉BrN₂]⁺• | Molecular Ion (M⁺•) | The characteristic M/M+2 isotopic pattern is the primary indicator of a bromine-containing compound. |
| 211/213 | [C₈H₈BrN₂]⁺ | [M-H]⁺ | Loss of a hydrogen radical, likely from the saturated ring. |
| 133 | [C₈H₉N₂]⁺ | [M-Br]⁺ | Cleavage of the C-Br bond, a highly favorable pathway due to the stability of the resulting cation. This is expected to be a prominent peak. |
| 184/186 | [C₆H₇BrN₂]⁺ | [M-C₂H₄]⁺ | Retro-Diels-Alder (RDA) fragmentation with loss of ethene from the tetrahydro- ring. The bromine remains on the aromatic portion. |
| 132 | [C₈H₈N₂]⁺• | [M-HBr]⁺• | Elimination of hydrogen bromide, a common fragmentation for bromoalkanes. |
Visualizing the Fragmentation Pathways
The following diagrams illustrate the predicted major fragmentation pathways for this compound under electron ionization.
Caption: Predicted primary fragmentation pathways of this compound.
Experimental Protocol: A Self-Validating System
To experimentally verify the predicted fragmentation patterns, the following GC-MS protocol is recommended. This protocol is designed to be robust and provide high-quality, reproducible data.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or dichloromethane.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in the same solvent.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is recommended for good separation of heterocyclic amines.[5][6]
-
Injection: 1 µL of the working solution will be injected in splitless mode to maximize sensitivity.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Data Analysis and Validation
The acquired mass spectra should be compared against the predicted fragmentation patterns. Key validation points include:
-
Confirmation of the molecular ion pair at m/z 212/214 with an intensity ratio of approximately 1:1.
-
Identification of the major fragment ions as outlined in Table 1.
-
The presence of the [M-Br]⁺ ion at m/z 133 as a significant peak in the spectrum.
-
Observation of the RDA fragmentation product at m/z 184/186.
Conclusion: A Powerful Predictive Approach
While direct experimental data for this compound remains to be published, a thorough analysis of its constituent parts provides a strong predictive model for its GC-MS fragmentation behavior. The characteristic isotopic signature of bromine, coupled with the expected fragmentation of the tetrahydroquinoline core, offers a unique and identifiable mass spectral fingerprint. This comparative guide provides researchers with the necessary framework to confidently identify this compound and its analogs, accelerating research and development in their respective fields. The provided experimental protocol offers a clear and robust method for obtaining high-quality data to validate these predictions.
References
-
Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1505. [Link]
-
NIST. (n.d.). Bromocyclohexane. In NIST Chemistry WebBook. Retrieved from [Link]
-
Gross, G. A., & Grüter, A. (1992). Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry. Journal of Chromatography A, 592(1-2), 271-278. [Link]
-
Chegg. (2021, July 18). Solved 02. The following EIMS is of bromocyclohexane, though. Retrieved from [Link]
-
Zhang, Y., et al. (2021). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Atmospheric Pollution Research, 12(1), 223-231. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Bromocyclohexane(108-85-0) MS [m.chemicalbook.com]
- 3. Cyclohexane, bromo- [webbook.nist.gov]
- 4. chegg.com [chegg.com]
- 5. Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Guide to Validating Assay Methods for Quinoxaline Pharmaceutical Intermediates
Executive Summary: The Quinoxaline Challenge
Quinoxaline scaffolds (benzopyrazines) are critical intermediates in the synthesis of oncology drugs (e.g., tyrosine kinase inhibitors), antibiotics (e.g., echinomycin), and antiviral agents. However, their validation presents a unique "Triad of Trouble" for analytical scientists:
-
Isomeric Complexity: The formation of 6- and 7-substituted regioisomers during synthesis is common and difficult to resolve on standard C18 columns.
-
Solubility vs. Stability: While soluble in strong acids, many quinoxaline-1,4-dioxide derivatives degrade under harsh acidic or photolytic conditions.
-
Protonation States: With a pKa ~0.6–0.8, the nitrogen atoms are easily protonated, leading to peak tailing if mobile phase pH is not strictly controlled.
This guide moves beyond generic protocols to provide a comparative validation framework, specifically advocating for a Phenyl-Hexyl stationary phase strategy to resolve aromatic isomers that standard C18 methods often co-elute.
Part 1: Strategic Method Selection
Before validation begins, the intended purpose (Fit-for-Purpose) must dictate the method choice. We compare the three dominant techniques below.
Comparative Performance Matrix
| Feature | Non-Aqueous Titration | RP-HPLC (UV/DAD) | UPLC-MS/MS |
| Primary Use | Bulk Assay (Raw Material Release) | Purity & Impurity Profiling | Genotoxic Impurity Quantitation |
| Specificity | Low (Responds to any weak base) | High (Resolves isomers/degradants) | Ultra-High (Mass selective) |
| Precision (RSD) | < 0.2% (High precision) | 0.5% – 1.0% | 2.0% – 5.0% |
| LOD/Sensitivity | N/A (Macro analysis only) | ~0.05% (Standard UV) | < 1 ppm (Trace analysis) |
| Throughput | Fast (Manual/Auto) | Medium (15-30 min/run) | High (< 5 min/run) |
| Cost per Run | Low | Medium | High |
Decision Logic for Method Selection
The following decision tree illustrates when to deploy which method based on the stage of drug development and the specific analytical need.
Caption: Decision matrix for selecting the appropriate assay method based on specificity requirements and impurity toxicity thresholds.
Part 2: The "Hero" Protocol – RP-HPLC with Phenyl-Hexyl Chemistry
Standard C18 columns often fail to separate quinoxaline regioisomers (e.g., 6-chloro vs. 7-chloro quinoxaline) because their hydrophobicity is nearly identical.
The Solution: Use a Phenyl-Hexyl stationary phase. The pi-pi (
Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 6.5 (Critical: Neutral pH keeps quinoxaline unprotonated, improving peak shape).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 35°C (Control is vital; selectivity of pi-pi interactions is temperature-dependent).
-
Detection: DAD at 254 nm (universal aromatic) and 310 nm (specific to quinoxaline core).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 15.0 | 40 | 60 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 25.0 | 90 | 10 | Re-equilibration |
Sample Preparation (Self-Validating Step)
-
Solvent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL.
-
Check: If the solution turns yellow/orange immediately, check for N-oxide degradation. Perform a "Dark vs. Light" stress test during pre-validation to confirm photosensitivity.
Part 3: Validation Framework (ICH Q2(R2))
Validation is not just a checklist; it is the proof that your method controls the risks identified in Part 1.
A. Specificity (Stress Testing)
You must demonstrate the method separates the main peak from degradation products.
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Expect ring opening or N-oxide reduction).
-
Oxidation: 3% H2O2, RT, 4 hours. (Expect N-oxide formation).
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using DAD software). Resolution (
) > 1.5 between all critical pairs.
B. Linearity & Range
-
Protocol: Prepare 5 levels from 50% to 150% of target concentration.
-
Data Treatment: Plot Area vs. Concentration.
-
Acceptance:
.[2] Residual plot should show random distribution, not a "U" shape (which indicates detector saturation).
C. Accuracy (Recovery)
Since quinoxaline intermediates are often synthetic precursors, you may not have a certified reference standard for impurities.
-
Approach: Spike the intermediate into the reaction matrix (if available) or perform "Spike Recovery" into the solvent.
-
Levels: LOQ, 100%, and 120%.
-
Acceptance: 98.0% – 102.0% recovery for Assay; 80% – 120% for Impurities at trace levels.
D. Robustness (The "Design Space")
Intentionally vary parameters to simulate lab-to-lab transfer errors.
| Parameter | Variation | Expected Impact |
| pH of Buffer | ± 0.2 units | High Risk: Shifts retention time of ionizable impurities. |
| Column Temp | ± 5°C | High Risk: Alters selectivity of Phenyl-Hexyl separation. |
| Flow Rate | ± 0.1 mL/min | Low Risk: Only affects retention time, not resolution. |
Validation Workflow Diagram
Caption: Sequential validation workflow ensuring system readiness before performance assessment.
Part 4: Troubleshooting & Causality
Issue: Peak splitting or "shouldering" on the main quinoxaline peak.
-
Causality: This is often due to the sample solvent being stronger than the mobile phase (e.g., dissolving in 100% ACN while starting gradient at 10% ACN).
-
Fix: Match sample solvent to Mobile Phase A/B ratio (50:50).
Issue: Retention time drift.
-
Causality: Quinoxalines are weak bases.[3] If mobile phase pH is near the pKa, slight changes in buffer preparation cause massive shifts in ionization state.
-
Fix: Ensure buffer capacity is sufficient (use 10-20 mM, not 5 mM) and pH is adjusted after dissolving salts.
References
-
ICH Harmonisation for Better Health. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]
-
Wu, Y., et al. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of Chromatography A. [Link]
-
Villar, R., et al. (2011). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Molecules (MDPI). [Link]
-
Waters Corporation. (2023). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. [Link][3][1][5]
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Bromo-5,6,7,8-tetrahydroquinoxaline
As laboratory professionals dedicated to advancing scientific discovery, our commitment extends beyond the bench to include the safe and responsible management of all chemical reagents. This guide provides a detailed protocol for the proper disposal of 5-Bromo-5,6,7,8-tetrahydroquinoxaline, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory compliance for handling halogenated organic compounds.
Essential Safety Profile & Hazard Identification
This compound is a halogenated heterocyclic organic compound. The presence of the bromine atom is the single most critical factor determining its disposal pathway. While specific toxicity data for this compound is limited, the broader class of halogenated organics and quinoxaline derivatives presents known hazards that must be respected.
-
Primary Concerns: Inhalation or skin contact may cause irritation to the respiratory tract, skin, and eyes.[3][4] Many halogenated solvents are considered toxic upon inhalation and ingestion.[1]
-
Combustion Byproducts: A primary reason for the strict, segregated disposal of halogenated compounds is their behavior during incineration. When burned, they can form highly toxic and corrosive gases, such as hydrogen bromide.[5] Standard waste incinerators are not equipped to handle these byproducts, necessitating specialized disposal facilities.
Therefore, the cardinal rule is that This compound and any materials contaminated with it must never be disposed of down the sanitary sewer or in regular trash .[1][6][7]
The Principle of Waste Segregation: A Critical Mandate
The cornerstone of proper chemical waste management is meticulous segregation at the source. For this compound, this means strict separation into a dedicated Halogenated Organic Waste stream.
The rationale for this is both environmental and economic. Halogenated waste streams are destined for high-temperature incineration in facilities equipped with special "scrubbers" to neutralize the acidic and toxic gases produced.[2][6] This process is significantly more complex and costly than the fuel blending or recycling methods used for non-halogenated solvents.[6][7] Contaminating a large container of non-halogenated waste with even a small amount of a brominated compound like this one renders the entire volume as halogenated waste, dramatically increasing disposal costs and environmental burden.[6]
Table 1: Disposal Do's and Don'ts
| Action | Guideline | Rationale |
| DO | Segregate into a "Halogenated Organic Waste" container.[1][2] | Prevents contamination of other waste streams and ensures proper, specialized treatment. |
| DO | Use designated, properly sealed, and labeled containers.[5][6] | Ensures safety during storage and transport and provides clear identification for waste handlers. |
| DO | Wear appropriate PPE (gloves, safety glasses, lab coat) when handling.[8] | Minimizes risk of personal exposure to a potentially irritating and toxic substance. |
| DON'T | Pour down the drain.[1][6][7] | Prohibited by regulation; introduces persistent organic pollutants into waterways. |
| DON'T | Mix with non-halogenated organic waste.[6][7] | Avoids costly cross-contamination and ensures each waste stream is handled appropriately. |
| DON'T | Place in solid waste or biohazard bins. | This compound requires specific chemical waste treatment and is not suitable for landfill or autoclaving. |
Standard Operating Procedure (SOP) for Disposal
Follow these steps to ensure the safe and compliant disposal of this compound from your laboratory.
Personnel Protective Equipment (PPE) Required:
-
Nitrile gloves
-
Safety glasses with side shields or chemical splash goggles
-
Lab coat
Step 1: Identify the Waste Stream
-
This procedure applies to:
-
Unused or expired this compound (solid or in solution).
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, filter paper).
-
Absorbent materials used for cleaning spills of the compound.
-
Step 2: Prepare the Waste Container
-
Obtain a designated hazardous waste container for Halogenated Organic Liquids or Halogenated Organic Solids , as appropriate. These containers should be provided by your institution's Environmental Health & Safety (EHS) department and are often color-coded.[2]
-
Ensure the container is made of a compatible material (e.g., chemically resistant plastic or glass) and has a secure, vapor-tight screw-top cap.[5][6]
-
The container must be in good condition, free from cracks or leaks.
Step 3: Label the Container
-
Before adding any waste, affix a hazardous waste tag to the container.[5]
-
Clearly write "Hazardous Waste" on the label.[7]
-
List all chemical constituents by their full names (e.g., "this compound," "Methylene Chloride"). Do not use abbreviations or chemical formulas.[5]
-
Maintain an approximate percentage of each component in the container.
Step 4: Transfer the Waste
-
For Solids: Use a dedicated spatula or scoop to transfer the solid compound or contaminated materials directly into the designated solid halogenated waste container.
-
For Liquids/Solutions: Carefully pour the liquid waste into the designated liquid halogenated waste container using a funnel to prevent spills.
-
Important: Keep the waste container closed at all times except when actively adding waste.[5][7] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 5: Storage and Pickup
-
Store the sealed waste container in a designated satellite accumulation area, such as a secondary containment bin within a fume hood or a ventilated cabinet.[1]
-
Keep the container away from ignition sources, as the compound or solvents may be flammable.[9]
-
Once the container is full, or as per your institution's guidelines, arrange for pickup by your EHS department.
Spill & Decontamination Procedures
In the event of an accidental spill, immediate and correct action is crucial.
-
Alert Personnel: Notify colleagues in the immediate area.
-
Isolate the Area: Restrict access to the spill location.
-
Assess the Spill: For a small, manageable spill, proceed with cleanup. For a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.[5]
-
Wear Appropriate PPE: At a minimum, wear double nitrile gloves, safety goggles, and a lab coat.
-
Contain and Absorb:
-
For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.[9]
-
Do not use combustible materials like paper towels as the primary absorbent.
-
-
Collect the Waste:
-
Package and Label for Disposal:
-
Place all contaminated materials (absorbent, gloves, etc.) into a container suitable for solid halogenated waste.
-
Seal the container and label it as "Hazardous Waste" with a clear description of the contents.
-
-
Decontaminate the Area: Wipe the spill surface with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as halogenated waste.
Decision-Making Workflow for Disposal
The following diagram outlines the logical steps for correctly routing waste containing this compound.
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
